5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
5-methoxy-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-8-5-4-7(14-3)6-9(8)12(2)10(11)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJOZYMYDAMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one synthesis pathway
An In-depth Technical Guide on the Synthesis of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key structural motif and a versatile intermediate in the synthesis of various pharmacologically active molecules. The benzimidazolone core, a cyclic urea derivative, is a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive, technically detailed pathway for the synthesis of this target molecule, designed for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the synthetic strategy, from common starting materials to the final product.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound reveals a multi-stage pathway originating from a readily available starting material, p-anisidine. The core strategy involves the sequential construction and functionalization of the benzene ring, followed by the formation of the heterocyclic imidazolone ring system.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: 4-Methoxy-2-nitroaniline
The synthesis of 4-Methoxy-2-nitroaniline from p-anisidine is a well-established three-step process involving protection, nitration, and deprotection. This sequence is critical for achieving the desired regioselectivity.
Causality Behind the Experimental Choices
Direct nitration of p-anisidine is problematic. The powerful activating and ortho-, para-directing amino group makes the aromatic ring highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields[1]. Furthermore, under the strongly acidic conditions required for nitration, the amino group can become protonated, acting as a meta-directing group and leading to undesired isomers[1].
To circumvent these issues, the amino group is first protected as an acetamide. The N-acetyl group is less activating than a free amino group, which moderates the reactivity of the aromatic ring, preventing oxidation and ensuring a cleaner reaction[1]. It also provides significant steric hindrance, directing the incoming nitro group predominantly to the ortho position relative to the amino group.
Step 1: Acetylation of p-Anisidine
This step protects the amino group as N-(4-methoxyphenyl)acetamide.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| p-Anisidine | 123 g (1.0 mole) | Starting material. |
| Glacial Acetic Acid | 300 mL | Solvent. |
| Acetic Anhydride | 103 mL (1.1 moles) | Acetylating agent. |
| Water & Ice | 217 mL & 350 g | For temperature control and precipitation. |
| Reaction Temperature | 0–5 °C initially | Maintained with an ice bath. |
Procedure:
-
In a 2-L flask equipped with a mechanical stirrer, dissolve p-anisidine in glacial acetic acid and water.
-
Cool the solution to 0–5 °C using an ice bath and add 350 g of ice.
-
Add acetic anhydride all at once with vigorous stirring. The product will precipitate as a crystalline mass.[2]
-
Collect the solid product by suction filtration, wash with cold water, and air dry.
Step 2: Regioselective Nitration
The protected intermediate is nitrated to yield N-(4-methoxy-2-nitrophenyl)acetamide.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | 165 g (1.0 mole) | Substrate from Step 1. |
| Glacial Acetic Acid | 270 mL | Solvent. |
| Concentrated Nitric Acid | 80 mL | Nitrating agent. |
| Reaction Temperature | 60–65 °C | Critical for controlling the exothermic reaction. |
Procedure:
-
Suspend the N-(4-methoxyphenyl)acetamide in glacial acetic acid in a suitable flask.[2]
-
Cool the mixture in an ice bath.
-
Add the concentrated nitric acid in a single portion. The reaction is exothermic; use the cooling bath to maintain the temperature at 60–65 °C for approximately 10 minutes.[2]
-
Cool the solution to 25 °C and then chill overnight to maximize crystal formation.[2]
-
Collect the yellow crystals by suction filtration and wash thoroughly with ice-cold water.[2]
Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline
The final step in this sequence is the removal of the acetyl protecting group.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | 160 g | Substrate from Step 2. |
| Claisen's Alkali | 250 mL | A solution of KOH in methanol and water, for hydrolysis. |
| Water | 250 mL | Solvent. |
| Reaction Condition | Heating on a steam bath | Promotes the hydrolysis reaction. |
Procedure:
-
In a beaker, mix the N-(4-methoxy-2-nitrophenyl)acetamide with cold Claisen's alkali.
-
Warm the mixture on a steam bath for 15 minutes, during which it will form a thick, red paste.[2]
-
Add 250 mL of water and continue heating for an additional 30 minutes, breaking up any solid mass.[2]
-
Cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
Part II: Synthesis of N,N'-dimethyl-4-methoxy-o-phenylenediamine
This stage involves the reduction of the nitro group followed by the exhaustive methylation of both amino groups.
Step 4: Reduction of the Nitro Group
The nitro group of 4-methoxy-2-nitroaniline is reduced to an amino group to form 4-methoxy-o-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| 4-Methoxy-2-nitroaniline | 10.0 g (59.5 mmol) | Substrate from Part I. |
| Methanol | 70 mL | Solvent. |
| 10% Palladium on Activated Carbon (Pd/C) | 1.0 g | Catalyst. |
| Hydrogen (H₂) | 50 psi | Reducing agent. |
| Reaction Time | 24-72 hours | Monitor by TLC for completion. |
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in methanol in a hydrogenation vessel.[3][4]
-
Carefully add the 10% Pd/C catalyst to the solution.[3]
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature.[3][4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is fully consumed, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine, which is often a dark oil and can be used directly in the next step.[3]
Step 5: N,N'-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is an exemplary method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This reaction is highly effective for producing tertiary amines and inherently avoids the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.[5]
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| 4-methoxy-o-phenylenediamine | ~59.5 mmol | Crude product from Step 4. |
| Formic Acid (90%) | ~200 mmol (4.4 eq) | Reducing agent and solvent. |
| Formaldehyde (37% aq. solution) | ~200 mmol (4.4 eq) | Methyl group source. |
| Reaction Condition | Reflux (80-100 °C) | Drives the reaction to completion. |
| Base for workup | NaOH solution | To neutralize formic acid. |
Procedure:
-
Place the crude 4-methoxy-o-phenylenediamine in a round-bottom flask.
-
Add formic acid to the flask.
-
Slowly add the formaldehyde solution to the mixture while stirring and cooling in an ice bath to control the initial exotherm.[5]
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 4-6 hours. Monitor by TLC.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude N,N'-dimethyl-4-methoxy-o-phenylenediamine. Purification can be achieved via vacuum distillation or column chromatography.
Part III: Final Cyclization to this compound
The final step is the formation of the benzimidazolone ring. This is achieved by reacting the N,N'-dimethylated diamine with a carbonylating agent. Triphosgene is a solid, safer alternative to gaseous phosgene for this type of transformation.
Step 6: Cyclization with Triphosgene
The two nucleophilic nitrogen atoms of the diamine attack the electrophilic carbonyl carbons of the phosgene equivalent, leading to ring closure and the formation of the stable cyclic urea.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N,N'-dimethyl-4-methoxy-o-phenylenediamine | ~59.5 mmol | Substrate from Step 5. |
| Triphosgene | ~21.8 mmol (0.37 eq) | Carbonyl source. Handle with extreme care. |
| Triethylamine (TEA) | ~120 mmol (2.0 eq) | Base to neutralize generated HCl. |
| Dichloromethane (DCM) | Anhydrous | Solvent. |
| Reaction Temperature | 0 °C to room temp | To control reactivity. |
Procedure:
-
In a flask under an inert atmosphere, dissolve N,N'-dimethyl-4-methoxy-o-phenylenediamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the stirred diamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates completion.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with more dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Overall Synthesis Workflow
Caption: Complete experimental workflow for the synthesis.
References
- An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
- Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
- Preparation method of 4-methoxy-2-nitroaniline.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?. Guidechem.
- 4-METHOXY-O-PHENYLENEDIAMINE synthesis. ChemicalBook.
- Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry.
- o-PHENYLENEDIAMINE. Organic Syntheses.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The methoxy and dimethyl substitutions on the core benzimidazolone structure can influence its physicochemical properties, which in turn affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a lead compound for further optimization. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the determination of its key physicochemical parameters. As a Senior Application Scientist, the emphasis of this guide is not only on the "what" but also the "why" behind the experimental design, providing a framework for robust and reliable characterization.
Compound Identification and Core Properties
A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic properties. The following table summarizes the currently available information for this compound.
| Property | Value | Source |
| CAS Number | 64107-38-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Experimental Determination of Physicochemical Properties
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Rationale: This method is widely used due to its simplicity, small sample requirement, and good reproducibility.[2]
-
Materials:
-
This compound
-
Melting point capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Mortar and pestle
-
-
Procedure:
-
Sample Preparation: Finely powder a small amount of the compound using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end gently on a hard surface to compact the sample.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for a more precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid at room temperature, this protocol would be applicable if it were a low-melting solid or a liquid.
Experimental Protocol: Micro Boiling Point Determination
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Rationale: This micro method is suitable for small sample volumes and provides an accurate boiling point.[4][5]
-
Materials:
-
This compound
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil)[5]
-
-
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid into the small test tube.
-
Capillary Insertion: Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the heating bath.
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.[6]
-
Observation: Continue heating until a steady stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Data Recording: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]
-
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. A comprehensive solubility profile in various solvents is highly valuable.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.
-
Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its direct measurement of a saturated solution.
-
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a validated analytical method like HPLC-UV.[7][8]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Objective: To determine the pKa value(s) of the compound by monitoring the pH change during titration with an acid or base.
-
Rationale: Potentiometric titration is a reliable and widely used method for pKa determination.[9]
-
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Deionized water (degassed to remove CO₂)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water. A co-solvent may be necessary if the aqueous solubility is low.
-
Titration: Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution with the standardized acid or base, adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[9]
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation and assignment of protons and carbons.
-
Rationale: NMR is one of the most powerful techniques for unambiguous structure determination of organic compounds.[10][11]
-
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation: Dissolve the compound in the chosen deuterated solvent in a small vial. Filter the solution into the NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons on the benzene ring.
-
A singlet for the methoxy (O-CH₃) protons.
-
Singlets for the two N-methyl (N-CH₃) protons. The chemical shifts of these may be slightly different depending on the molecular conformation.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals for the aromatic carbons.
-
A signal for the carbonyl carbon (C=O) of the imidazolone ring.
-
Signals for the methoxy and N-methyl carbons.[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Objective: To obtain the infrared spectrum of the compound to identify its functional groups.
-
Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.
-
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory
-
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum.
-
-
Expected IR Absorption Bands:
-
A strong absorption band for the C=O (carbonyl) stretch of the imidazolone ring, typically in the region of 1700-1750 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
-
C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).
-
C-N stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To determine the molecular weight of the compound and study its fragmentation pattern.
-
Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically producing a protonated molecule [M+H]⁺, which directly gives the molecular weight.[13]
-
Materials:
-
This compound
-
Solvent for sample preparation (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.
-
-
Expected Mass Spectrum:
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 193.21.
-
Fragmentation patterns can provide further structural information. Common fragmentation pathways for benzimidazoles may involve cleavage of the substituents from the ring.[14]
-
Purity Assessment
Ensuring the purity of a compound is paramount for reliable biological testing and further chemical synthesis.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Rationale: HPLC is a highly sensitive and reproducible technique for separating and quantifying components in a mixture, making it the standard for purity analysis in the pharmaceutical industry.[15][16]
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer, formic acid, or trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase column
-
-
Procedure:
-
Method Development: Develop a suitable HPLC method, optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the main peak from any impurity peaks. A gradient elution is often necessary for complex samples.[8]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.[15]
-
Conclusion
This compound is a compound with potential utility in pharmaceutical and chemical research. While its fundamental identifiers are established, a comprehensive experimental characterization of its physicochemical properties is not yet publicly available. This guide provides the necessary framework and detailed experimental protocols for researchers to undertake a thorough investigation of its melting point, boiling point, solubility, pKa, and spectroscopic characteristics. The application of these robust methodologies will enable a deeper understanding of this molecule's behavior and facilitate its potential application in drug discovery and development.
References
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Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
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MySkinRecipes. This compound. [Link]
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Vijay Nazare. Determination of Boiling Point (B.P). [Link]
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DETERMINATION OF BOILING POINTS. [Link]
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El kihel, A., et al. "study of mass spectra of benzimidazole derivatives." International Journal of Development Research 6.4 (2016): 7296-7301. [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
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Wired Chemist. Determination of Melting Point. [Link]
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Benassi, R., et al. "protonation and N‐methylation on the 1H and 13C chemical shifts of the six‐membered ring in benzazoles and 2‐substituted N,N‐dimethylamino derivatives." Magnetic Resonance in Chemistry 24.5 (1986): 415-420. [Link]
-
Nieto, C. I., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein journal of organic chemistry 10.1 (2014): 1620-1629. [Link]
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Melting point determination. [Link]
-
Leito, I., et al. "On the basicity of conjugated nitrogen heterocycles in different media." FULIR. [Link]
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Nieto, C. I., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry 10 (2014): 1620-1629. [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]
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SSERC. Melting point determination. [Link]
-
LibreTexts Chemistry. "6.1D: Step-by-Step Procedures for Melting Point Determination." [Link]
-
Hida, M., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." ResearchGate. [Link]
-
Kulik, A., et al. "HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS." [Link]
-
Al-Juboori, A. M. J. "Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives." Oriental Journal of Chemistry 32.1 (2016): 487. [Link]
-
Tahlan, S., et al. "The physicochemical properties of synthesized benzimidazole derivatives." ResearchGate. [Link]
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Ibrahim, H. K., et al. "Synthesis and investigation of mass spectra of some novel benzimidazole derivatives." (2007). [Link]
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Melting Point Determination. [Link]
-
Morgan, K. J. "The infrared spectra of some simple benzimidazoles." Journal of the Chemical Society (Resumed) (1961): 2343-2347. [Link]
-
Kulik, Anna, et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta poloniae pharmaceutica 68.6 (2011): 823-829. [Link]
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The Synthetic Heart of Innovation: Elucidating the Mechanistic Potential of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the functional significance of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. It is crucial to establish from the outset that the primary role of this molecule, as documented in scientific literature, is that of a versatile chemical intermediate.[1] Its inherent value lies not in a direct pharmacological effect of its own, but in its utility as a foundational scaffold for the synthesis of a diverse range of biologically active compounds. This guide will, therefore, explore the mechanisms of action of the key classes of therapeutic agents derived from this pivotal precursor, providing insight into its contribution to modern drug discovery.
A Foundation for Neurological and Inflammatory Disease Therapeutics
This compound serves as a key building block in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory conditions.[1] The benzimidazole core is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The specific substitutions of the methoxy and dimethyl groups on this particular benzimidazolone can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical for CNS penetration and oral bioavailability.
The Benzimidazole Scaffold in Kinase Inhibition
A significant application of this compound is in the design of kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The benzimidazole structure can be elaborated to create potent and selective inhibitors of various kinases.
Mechanism of Action: ATP-Competitive Kinase Inhibition
The most common mechanism of action for benzimidazole-based kinase inhibitors is competitive inhibition with adenosine triphosphate (ATP), the phosphate donor for the phosphorylation reaction. These inhibitors are designed to fit into the ATP-binding pocket of the target kinase.
A representative signaling pathway for a hypothetical benzimidazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) is depicted below:
Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A crucial step in characterizing a novel kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Objective: To determine the IC50 value of a test compound derived from this compound against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (serial dilutions)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. |
| ATP Concentration | The concentration of ATP used in the assay, which can affect the apparent IC50 value for competitive inhibitors. |
Targeting the Central Nervous System: Modulation of Neurotransmitter Receptors
Derivatives of this compound are also investigated for their potential to modulate the activity of neurotransmitter receptors in the CNS. The benzimidazole scaffold can be adapted to interact with various receptor types, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Hypothetical Mechanism: Allosteric Modulation of a GPCR
Positive allosteric modulators (PAMs) are a class of drugs that bind to a site on a receptor that is distinct from the endogenous ligand binding site. PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand. This can be a desirable mechanism of action as it preserves the natural temporal and spatial patterns of receptor activation.
Caption: Positive allosteric modulation of a G-protein coupled receptor.
Conclusion: A Scaffold for Future Discoveries
While this compound may not possess a direct mechanism of action that is therapeutically relevant, its importance in medicinal chemistry is undeniable. It provides a robust and versatile starting point for the synthesis of a wide array of potent and selective modulators of key biological targets. The continued exploration of novel derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics for a multitude of human diseases. The insights provided in this guide into the potential mechanisms of its derivatives should serve as a valuable resource for researchers dedicated to the advancement of drug discovery.
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An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a member of the versatile benzimidazole family of heterocyclic compounds. While specific research on this particular molecule is limited, this guide synthesizes information from studies on structurally related benzimidazolone derivatives to infer its likely pharmacological profile. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1][2] This guide will delve into the potential of this compound as a modulator of key biological pathways, with a focus on its potential as a kinase inhibitor, an anti-inflammatory agent, and a centrally active compound. Detailed experimental protocols and in silico modeling approaches are provided to guide future research and drug discovery efforts.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[3] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] This versatile scaffold is found in numerous FDA-approved drugs and continues to be a focus of intense research for the development of novel therapeutic agents. The biological activities of benzimidazole derivatives are diverse and include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2]
This compound belongs to the benzimidazolone subclass, characterized by a carbonyl group at the 2-position of the benzimidazole ring. The presence of the methoxy group at the 5-position and methyl groups at the 1 and 3-positions are expected to significantly influence its physicochemical properties and biological activity.
Synthesis and Physicochemical Properties
While various methods exist for the synthesis of benzimidazole derivatives, a common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For N-substituted benzimidazolones like the topic compound, multi-step synthetic routes are often employed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| CAS Number | 64107-38-6 | N/A |
| Appearance | Solid (predicted) | N/A |
| Storage | 2-8°C, sealed, dry | [4] |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.
Anticancer Activity: Targeting Protein Kinases
A significant number of benzimidazole derivatives have been identified as potent protein kinase inhibitors.[5][6] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[7] The benzimidazole scaffold can act as a hinge-binding motif or a scaffold, facilitating interaction with the ATP-binding site of kinases.[5]
The substitution pattern of this compound suggests it may act as a kinase inhibitor. The methoxy group can form hydrogen bonds with amino acid residues in the kinase active site, while the dimethylated nitrogen atoms can influence solubility and cell permeability.
Workflow for Screening Kinase Inhibitory Activity:
Caption: Workflow for evaluating the anticancer potential of a novel benzimidazolone derivative.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties.[8][9] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX).[8][10] The methoxy substituent on the benzimidazole ring has been associated with anti-inflammatory activity in some series of compounds.
Proposed Anti-inflammatory Signaling Pathway:
Caption: Potential mechanism of anti-inflammatory action of benzimidazolone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Central Nervous System Activity
Certain N-substituted benzimidazolones have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor (M1 mAChR).[11][12] M1 mAChR agonists are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[11] The N,N-dimethyl substitution pattern in this compound is a key structural feature that could confer activity at CNS targets.
In Silico Modeling and Drug-Likeness
Computational tools can be employed to predict the biological activity and pharmacokinetic properties of this compound.
Table 2: Predicted Drug-Likeness Properties (Lipinski's Rule of Five)
| Property | Value | Rule of Five Compliance |
| Molecular Weight | 192.21 g/mol | Yes (< 500) |
| LogP (octanol-water partition coefficient) | ~1.5 (estimated) | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
The predicted properties suggest that this compound has good potential for oral bioavailability.
Molecular Docking Workflow:
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzimidazolone derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and CNS activities. The experimental protocols and in silico approaches outlined in this guide provide a framework for the systematic evaluation of its biological potential. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the pharmacological profile of this intriguing molecule and its potential for clinical development.
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Bender, A. M., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS medicinal chemistry letters, 1(6), 244–248. [Link]
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El-Sayed, N. F., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 22(1), 1-24. [Link]
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Schiavone, A., et al. (1993). Benzimidazolone Derivatives: A New Class of 5-hydroxytryptamine4 Receptor Agonists With Prokinetic and Acetylcholine Releasing Properties in the Guinea Pig Ileum. The Journal of pharmacology and experimental therapeutics, 266(3), 1137–1145. [Link]
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An In-Depth Technical Guide to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. This technical guide focuses on the core structure of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a key intermediate and building block in the synthesis of novel therapeutic agents. We will delve into its synthesis, structural characterization, and the burgeoning field of its analogs and derivatives. This document will explore the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular emphasis on their potential applications in treating central nervous system (CNS) disorders, inflammation, and as kinase inhibitors. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this promising area of drug discovery.
Introduction: The Benzimidazolone Core and Its Significance
The benzimidazolone moiety, a bicyclic heterocyclic system, is a privileged scaffold in drug design due to its structural rigidity and ability to participate in various non-covalent interactions with biological targets. The specific compound, this compound, serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules. Its utility is underscored by its role as an intermediate in the development of agents targeting CNS disorders, as well as in the creation of kinase inhibitors and anti-inflammatory drugs[1]. The methoxy group at the 5-position and the methyl groups at the 1- and 3-positions of the benzimidazole ring system are key features that can be strategically modified to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives.
The exploration of structural analogs and derivatives of this core molecule is driven by the consistent observation that substitutions on the benzimidazole ring significantly influence biological activity. Structure-activity relationship (SAR) studies on the broader class of benzimidazoles have revealed that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter their therapeutic potential[2]. This guide aims to provide a comprehensive overview of the synthetic pathways to access these analogs and the subsequent evaluation of their biological activities.
Synthesis and Characterization of the Core Structure and Its Analogs
The synthesis of the benzimidazolone core and its derivatives often involves multi-step sequences that allow for the introduction of various functional groups. A general understanding of these synthetic routes is crucial for the design and preparation of novel analogs.
General Synthetic Strategies
The construction of the benzimidazolone ring system can be achieved through several established methods. A common approach involves the cyclization of o-phenylenediamine precursors. For N-substituted benzimidazolones, the synthetic strategy often includes N-alkylation or N-arylation steps.
Experimental Protocol: A General Procedure for the Synthesis of N-Substituted Benzimidazole Derivatives
Materials:
-
4-Methoxy-N1,N2-dimethylbenzene-1,2-diamine (precursor, requires separate synthesis)
-
Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Precursor Preparation: The synthesis would commence with the preparation of the key intermediate, 4-methoxy-N1,N2-dimethylbenzene-1,2-diamine. This can be achieved through a multi-step synthesis starting from a suitable commercially available precursor, likely involving nitration, methylation, and reduction steps.
-
Cyclization Reaction: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 4-methoxy-N1,N2-dimethylbenzene-1,2-diamine in an anhydrous solvent.
-
Addition of Cyclizing Agent: Cool the solution in an ice bath and slowly add a solution of the phosgene equivalent in the same anhydrous solvent, in the presence of a base to neutralize the generated acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques. While a complete set of experimental data for the title compound is not publicly available, the expected spectral features can be predicted based on the analysis of related structures.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and two singlets for the two N-methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbon, and the two N-methyl carbons. |
| IR | A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. Bands corresponding to C-H, C-N, and C-O stretching, as well as aromatic C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns would be consistent with the benzimidazolone structure. |
Pharmacological Potential and Structure-Activity Relationships (SAR)
The benzimidazolone scaffold is a versatile platform for the development of a wide array of therapeutic agents. The introduction of a methoxy group at the 5-position and methyl groups at the N1 and N3 positions provides a unique starting point for further derivatization to explore various biological activities.
Potential Therapeutic Applications
-
Central Nervous System (CNS) Disorders: The structural similarity of the benzimidazolone core to endogenous neurotransmitters makes it an attractive scaffold for targeting CNS receptors. Derivatives are being investigated for their potential in treating a range of neurological and psychiatric conditions.
-
Anti-inflammatory Agents: Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting various enzymes and receptors involved in the inflammatory cascade. The 5-methoxy-1,3-dimethyl core can be elaborated to develop novel anti-inflammatory drugs with improved efficacy and safety profiles.
-
Kinase Inhibitors: Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The benzimidazolone structure can serve as a template for the design of potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound and its direct analogs are limited in the public domain, general principles derived from the broader benzimidazole class can guide future drug design efforts.
-
Substitution at the 5-position: The methoxy group at this position can influence the electronic properties and metabolic stability of the molecule. Replacing it with other electron-donating or electron-withdrawing groups can modulate biological activity.
-
N-alkylation: The methyl groups at the N1 and N3 positions contribute to the lipophilicity and can influence the binding affinity to target proteins. Varying the size and nature of these alkyl groups is a common strategy to optimize activity.
-
Derivatization at other positions: Introduction of functional groups at the C-4, C-6, and C-7 positions of the benzene ring can lead to the discovery of compounds with novel pharmacological profiles.
Caption: Key structural modification sites and their influence on biological activities.
Future Directions and Conclusion
This compound represents a valuable starting point for the development of novel therapeutics. The synthetic accessibility of the benzimidazolone core, coupled with the potential for diverse functionalization, makes it an attractive scaffold for medicinal chemists. Future research should focus on the systematic exploration of its structural analogs and derivatives, guided by robust SAR studies. The development of detailed synthetic protocols and the comprehensive biological evaluation of these new chemical entities will be crucial in unlocking their full therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and support these endeavors, ultimately contributing to the discovery of new and effective medicines.
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CAS number for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Technical Guide to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
CAS Number: 64107-38-6
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in modern medicinal and process chemistry. With the CAS Number 64107-38-6, this molecule serves as a critical synthetic intermediate and a versatile scaffold for drug discovery.[1]. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and survey its significant applications in the development of therapeutics, particularly for central nervous system (CNS) disorders and as a precursor for kinase inhibitors.[1]. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable chemical entity.
Introduction to the Benzimidazolone Core
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to participate in various biological interactions. This compound belongs to this class, distinguished by a methoxy group at the 5-position and methyl groups at both nitrogen atoms of the imidazole ring. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, solubility, and metabolic fate, making it an advanced intermediate for targeted therapeutic agents.[1]. Its structure is strategically designed to allow for further functionalization, enabling the synthesis of diverse libraries of bioactive compounds.[1].
Physicochemical and Handling Properties
A precise understanding of the compound's properties is essential for its effective use in a laboratory or manufacturing setting. The key characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 64107-38-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Typically an off-white to brown solid | [2] |
| Purity | Commercially available at ≥95% | [1] |
| MDL Number | MFCD22549181 | [1] |
| Storage Conditions | 2-8°C, sealed under dry, inert atmosphere | [1][2] |
The methoxy group imparts a degree of polarity, while the dimethylated imidazole core remains relatively lipophilic. This balance is crucial for its reactivity and solubility in common organic solvents used during synthesis and purification. Proper storage is critical to prevent degradation, as benzimidazolone structures can be sensitive to light and oxidative conditions.
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process. While numerous variations exist for creating benzimidazole derivatives, a common and logical pathway involves the formation of the core ring system followed by N-alkylation.
Synthetic Strategy Workflow
The overall strategy involves a two-stage process: first, the construction of the 5-methoxybenzimidazolone core, and second, the exhaustive methylation of the nitrogen atoms.
Sources
An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Interactions
Executive Summary
The exploration of small molecule interactions with biological macromolecules is a cornerstone of modern drug discovery.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one , a heterocyclic compound with a scaffold amenable to chemical modification for therapeutic development.[2] We will navigate the entire computational pipeline, from initial target identification to the rigorous evaluation of binding dynamics and energetics. This document is structured not as a rigid protocol but as a logical progression of scientific inquiry, emphasizing the rationale behind each methodological choice. The protocols described herein utilize widely adopted, open-source software, ensuring the reproducibility and accessibility of the workflow.
The overarching goal is to equip researchers with the expertise to predict and analyze the molecular interactions of this, or any, small molecule, thereby accelerating the hypothesis-driven cycle of drug design and development.[3]
Overall In Silico Workflow
The computational investigation of a small molecule's biological interactions is a multi-stage process, progressing from broad, rapid screening to computationally intensive, high-fidelity simulations. Each subsequent stage refines the insights from the previous one.
Caption: High-level workflow for in silico drug discovery.
Module 1: Foundational Concepts & Preparation
The validity of any computational model is critically dependent on the quality of its input parameters. This initial phase focuses on meticulously preparing the ligand and identifying and preparing its most probable biological targets.
Ligand Characterization
The subject of our study is this compound. A robust starting point requires an accurate, three-dimensional representation of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| CAS Number | 64107-38-6 | [2] |
| Canonical SMILES | CN1C2=CC(=C(C=C2)OC)N(C1=O)C | PubChem |
Protocol: Ligand Preparation
-
Obtain 3D Structure: Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the molecule.
-
Generate 3D Coordinates: Convert the 2D drawing to a 3D structure.
-
Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save in MOL2 or SDF format: Save the final structure. This format retains atom types, bond orders, and the 3D coordinates necessary for subsequent steps.
Biological Target Prediction
For novel or uncharacterized compounds, identifying potential biological targets is the first critical step. Ligand-based target prediction servers leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other known, structurally similar molecules.[4]
Causality Behind Experimental Choice: We employ SwissTargetPrediction because it is a robust, widely-used web server that compares a query molecule against a library of known active compounds using a combination of 2D and 3D similarity measures.[5][6] This dual approach provides a more comprehensive similarity assessment than 2D methods alone.
Protocol: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction website.[7]
-
Input the Ligand: Paste the SMILES string of our compound into the query box.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Run Prediction: Initiate the target prediction process.
-
Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. Examine the top-ranking targets and their associated known ligands to assess the confidence of the prediction. For this guide, let's assume a hypothetical high-probability hit is a protein kinase.
Macromolecule (Target) Preparation
Once a putative target is identified, its 3D structure must be retrieved and prepared for simulation. The RCSB Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.[8]
Causality Behind Experimental Choice: Raw PDB files are not immediately suitable for simulation.[9] They often contain non-essential water molecules, co-factors, and other ligands from the crystallization process, and they typically lack hydrogen atoms.[10] Proper preparation is essential to create a chemically accurate and computationally stable system.
Protocol: Target Retrieval and Cleaning
-
Search and Download: Go to the RCSB PDB website and search for the identified target protein (e.g., by name or UniProt ID). Select a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest. Download the structure in PDB format.
-
Inspect the Structure: Use a molecular visualization tool like UCSF Chimera or PyMOL to inspect the structure.[11]
-
Clean the PDB File:
-
Remove crystallographic water molecules. These will be replaced by a computational water model later.
-
Delete any co-factors, ions, or ligands that are not relevant to the planned simulation.
-
If the protein is a multimer, retain only the chain(s) of interest.
-
-
Add Hydrogens: Use software tools (e.g., the pdb2gmx module in GROMACS or tools within UCSF Chimera) to add hydrogen atoms, as their positions are not resolved in most X-ray structures.[12] This step is crucial for accurate modeling of hydrogen bonds.
-
Assign Force Field and Charges: The protein atoms must be assigned parameters from a chosen force field, which dictates their physical behavior. This is a critical step handled by simulation setup tools.
Module 2: Initial Binding Prediction - Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13] It is a computationally efficient method for generating plausible binding hypotheses and ranking potential compounds.[14]
Causality Behind Experimental Choice: We use AutoDock Vina, a widely cited and validated open-source docking program.[15] Its scoring function is optimized for speed and accuracy in predicting binding poses, making it an excellent tool for initial screening.
Docking Workflow
Caption: Workflow for a typical AutoDock Vina experiment.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files:
-
Define the Search Space (Grid Box):
-
Identify the binding site. If a co-crystallized ligand was present, the search space should be centered on its location.[17]
-
Define the coordinates for the center of the grid box and its dimensions (in Angstroms). The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.[18]
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the search space.[17]
-
-
Run AutoDock Vina:
-
Execute Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log results.log
-
-
Analyze the Results:
-
Vina will output a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[13]
-
Visualize the top-ranked poses in the context of the protein's binding site. Analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | GLU-81, LEU-132, PHE-145 |
| 2 | -8.2 | GLU-81, TYR-64, LEU-132 |
| 3 | -7.9 | ILE-35, VAL-43, PHE-145 |
Module 3: Simulating the Dynamic System - Molecular Dynamics
While docking provides a static snapshot of a likely binding pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes.[19][20]
Causality Behind Experimental Choice: We use GROMACS, a highly efficient and versatile open-source MD engine.[21][22] It is well-suited for simulating large biomolecular systems and includes a comprehensive suite of tools for trajectory analysis.[23] The CHARMM General Force Field (CGenFF) is chosen for the ligand as it is specifically developed for drug-like molecules and is compatible with protein force fields.[24][25]
GROMACS MD Simulation Workflow
Caption: Step-by-step workflow for system preparation in GROMACS.
Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Generate Topology: Use gmx pdb2gmx to generate a GROMACS topology for the protein, selecting a force field like CHARMM36m.[12][23]
-
Prepare Ligand Topology: Generate parameters and topology for the ligand using a server like ParamChem/CGenFF.[26][27] Merge the ligand topology with the protein topology.
-
Combine Coordinates: Create a single coordinate file (.gro or .pdb) containing both the protein and the chosen ligand pose from docking.
-
Define Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the complex and the box edge.[12]
-
Solvation: Use gmx solvate to fill the box with a chosen water model (e.g., TIP3P).[12]
-
Add Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[28]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove steric clashes.[28]
-
-
Equilibration:
-
NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 1 ns) with position restraints on the protein and ligand to allow the solvent to equilibrate around them at a constant temperature.[28]
-
NPT Ensemble (Constant Pressure): Perform another short simulation (e.g., 1 ns) with position restraints to equilibrate the system's pressure and density.[28]
-
-
Production MD:
-
Run the main simulation for a duration sufficient to observe the desired phenomena (e.g., 100 ns or more) without position restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the system over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein throughout the simulation.
-
Module 4: Advanced Analysis - Binding Free Energy Calculation
While docking scores provide a rapid estimate of affinity, and MD simulations assess stability, binding free energy calculations offer a more quantitative and theoretically rigorous prediction of binding affinity.[29] These methods are computationally expensive but provide valuable insights for lead optimization.
Causality Behind Experimental Choice: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) represent a balance between accuracy and computational cost. They calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, averaged over a set of snapshots from an MD trajectory.[30] Alchemical free energy calculations, while more accurate, are significantly more complex to set up and run.[31][32]
Conceptual Overview of MM/PBSA:
The binding free energy (ΔG_bind) is calculated as:
-
ΔG_bind = < E_complex > - < E_receptor > - < E_ligand >
Where each term is composed of:
-
E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
G_solv: Solvation free energy, split into a polar (Poisson-Boltzmann) and a non-polar (surface area) component.
-
-TΔS: Configurational entropy changes (often estimated via normal-mode analysis, though this is computationally intensive and sometimes omitted for relative rankings).
This calculation provides a quantitative estimate of binding affinity that can be used to rank different ligands or modifications to a lead compound more accurately than docking scores alone.
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Vanommeslaeghe, K., et al. (2010). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling, 50(4), 681-702. Retrieved from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Retrieved from [Link]
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5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one literature review
An In-depth Technical Guide to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Versatile Scaffold for Drug Discovery
Abstract
This compound is a heterocyclic compound built upon the privileged benzimidazolone scaffold. While not extensively characterized as a standalone therapeutic agent, its true value lies in its role as a versatile synthetic intermediate and a core structural motif in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, most importantly, its potential applications in the development of novel therapeutics. We will explore the rationale behind synthetic strategies, the potential for chemical derivatization, and the promising therapeutic areas, such as oncology and central nervous system (CNS) disorders, where this scaffold is being leveraged. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.
The Benzimidazolone Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole ring system is one of the most important heterocyclic motifs in drug discovery, recognized for its ability to mimic and interact with biological macromolecules.[1] Its fused bicyclic structure provides a rigid, aromatic framework that is sterically and electronically tunable. The benzimidazol-2-one (or benzimidazolone) subtype retains these favorable properties while introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing its potential for specific molecular interactions.
This scaffold is a cornerstone of numerous FDA-approved drugs, demonstrating its clinical and commercial significance. For instance, the core is central to proton pump inhibitors like omeprazole and esomeprazole, which treat acid-related gastrointestinal conditions.[2] this compound (Figure 1) is a specific derivative of this core, featuring:
-
A methoxy group at the 5-position, which can influence solubility, metabolic stability, and receptor binding through electronic and steric effects.
-
N,N'-dimethylation , which caps the hydrogen bond donating capabilities of the parent scaffold, increases lipophilicity, and can lock the molecule into a specific conformation, potentially improving target affinity and cell permeability.
These features make it an attractive starting point for library synthesis and lead optimization campaigns.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and biological screening. The key properties for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| CAS Number | 64107-38-6 | [3] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C, sealed, dry | [3] |
While detailed, publicly available spectroscopic data (NMR, IR, MS) for this specific molecule is limited, its structure allows for predictable characterization. ¹H NMR spectroscopy would be expected to show distinct singlets for the two N-methyl groups and the methoxy group, along with signals in the aromatic region corresponding to the three protons on the benzene ring. Mass spectrometry would confirm the molecular weight of 192.21 g/mol .
Synthesis and Manufacturing Strategy
The synthesis of this compound is a logical, multi-step process that first builds the core heterocyclic ring and then modifies it through alkylation. The general workflow is robust and adaptable.
Proposed Synthetic Workflow
The most direct pathway involves a two-stage process starting from a commercially available substituted o-phenylenediamine.
-
Stage 1: Cyclization to form the Benzimidazolone Core. The synthesis begins with 4-methoxy-1,2-phenylenediamine. This precursor is cyclized using a carbonylating agent like urea, phosgene, or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.[4][5] The use of urea is often preferred in laboratory and industrial settings due to its lower cost and safer handling compared to phosgene. The reaction proceeds via nucleophilic attack of the amino groups on the carbonyl source, followed by intramolecular cyclization and elimination of ammonia (if using urea) or HCl (if using phosgene).
-
Stage 2: N,N'-Dimethylation. The resulting 5-methoxy-1H-benzo[d]imidazol-2(3H)-one possesses two acidic N-H protons. These can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and subsequently alkylated.[6] The addition of a methylating agent, such as dimethyl sulfate or methyl iodide, in a polar aprotic solvent like DMF or acetonitrile, yields the final N,N'-dimethylated product. Using at least two equivalents of both the base and the alkylating agent ensures complete methylation.
Caption: Proposed two-stage synthesis workflow.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, self-validating methodology derived from standard procedures for benzimidazolone synthesis and N-alkylation.[6]
Stage 1: Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-methoxy-1,2-phenylenediamine (13.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Reaction: Heat the mixture in an oil bath to 150-160 °C. The solids will melt and react, with the evolution of ammonia gas (ensure adequate ventilation in a fume hood). Maintain this temperature for 3-4 hours until the reaction is complete (monitor by TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then treated with 100 mL of hot water and stirred to break up the solid.
-
Purification: Filter the crude product, wash thoroughly with water to remove any unreacted urea, and then with a small amount of cold ethanol. The resulting solid can be recrystallized from a large volume of ethanol or an ethanol/water mixture to yield pure 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one as an off-white solid.[4]
Stage 2: Synthesis of this compound
-
Reagents & Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve the dried 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (16.4 g, 0.1 mol) in 200 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (34.5 g, 0.25 mol) to the solution. Stir the suspension vigorously.
-
Alkylation: Cool the mixture in an ice bath. Slowly add methyl iodide (29.8 g, 0.21 mol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Filter the solid product, wash extensively with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final compound.
Applications in Drug Discovery and Future Directions
The primary utility of this compound is as a foundational scaffold for creating diverse chemical libraries. Its structure is amenable to further functionalization, particularly on the benzene ring, allowing for the exploration of structure-activity relationships (SAR).
Derivatization Potential
The aromatic ring is the primary site for further modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional handles that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append a wide variety of substituents. This strategic derivatization is key to tuning the pharmacological profile of the resulting molecules.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. While direct biological data for this specific molecule is not yet prevalent in published literature, its core benzimidazole structure is a well-established "privileged scaffold" in modern medicinal chemistry.[1][2] Notably, this scaffold is a recurring motif in a multitude of potent protein kinase inhibitors.[3][4] Consequently, this guide posits that the primary therapeutic potential of this compound lies in the domain of kinase inhibition. Furthermore, considering the broader neuroprotective and anti-inflammatory activities reported for some benzimidazole derivatives, secondary therapeutic avenues in neurodegenerative and inflammatory disorders will also be considered.[5][6] This document provides a structured, data-driven framework for a systematic investigation of this compound, from initial target hypothesis to preclinical validation.
Introduction: The Benzimidazole Scaffold as a Foundation for Targeted Therapy
The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous clinically approved drugs.[7] Its versatile structure allows for a wide array of substitutions, enabling fine-tuning of its physicochemical properties and biological activity. The scaffold's ability to form key interactions with macromolecular targets, such as hydrogen bonds and pi-stacking, underpins its success in drug discovery.[1]
The specific compound of interest, this compound, possesses a benzimidazolone core. The methoxy and dimethyl substitutions are anticipated to modulate its solubility, metabolic stability, and target-binding affinity. While this compound has been noted as a potential intermediate in the synthesis of agents for central nervous system (CNS) disorders and kinase inhibitors, a systematic exploration of its direct therapeutic targets is warranted.
Primary Hypothesis: Protein Kinases as a High-Priority Target Class
The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology and immunology. The benzimidazole scaffold is a common feature in numerous kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[1][4] Several benzimidazole-based compounds have advanced into clinical trials, targeting a range of kinases including Aurora kinases, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3][8]
Given this strong precedent, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The initial phase of investigation should therefore focus on a broad-based screening approach to identify the specific kinase(s) targeted by this compound.
Proposed Kinase Targets for Initial Investigation
Based on the known activities of benzimidazole derivatives, the following kinase families are proposed as high-priority targets for initial screening:
| Kinase Family | Rationale for Inclusion | Key Disease Areas |
| Tyrosine Kinases | The benzimidazole scaffold is present in inhibitors of EGFR, FGFR, and VEGFR.[3] | Oncology, Angiogenesis-related disorders |
| Serine/Threonine Kinases | Benzimidazole derivatives have shown activity against Aurora kinases, CDKs, and protein kinase CK1 delta.[3][9] | Oncology, Neurodegenerative diseases |
| Janus Kinases (JAKs) | Some JAK1 inhibitors are based on a benzimidazole core, highlighting its potential in this family.[10] | Inflammatory diseases, Autoimmune disorders |
| Interleukin-2-inducible T-cell kinase (ITK) | A benzimidazole compound was identified as a selective ITK inhibitor through high-throughput screening.[11] | Autoimmune diseases, Allergic reactions |
A Strategic Workflow for Target Identification and Validation
A multi-pronged approach, integrating computational modeling, biochemical assays, and cell-based functional screens, is essential for the robust identification and validation of the therapeutic targets of this compound.
Figure 1: A phased workflow for the identification and validation of therapeutic targets.
Phase 1: In Silico and Biochemical Screening
The initial phase will involve a broad-based screening to identify potential kinase targets.
Experimental Protocol: Broad Kinase Panel Screening (Biochemical Assay)
-
Objective: To identify the kinase(s) inhibited by this compound from a diverse panel of recombinant kinases.
-
Assay Principle: A luminescent ADP detection platform, such as the ADP-Glo™ Kinase Assay, will be utilized to measure the activity of each kinase in the presence and absence of the test compound.[12] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a multi-well plate, dispense the reaction buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound at a fixed concentration (e.g., 10 µM) to the appropriate wells. Include positive controls (known inhibitors for each kinase) and negative controls (vehicle only).
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for each kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Hits will be defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.
Phase 2: Hit Confirmation and Potency Determination
Confirmed hits from the initial screen will be subjected to dose-response studies to determine their potency (IC50).
Experimental Protocol: IC50 Determination
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the identified hit kinases.
-
Procedure:
-
Following the same protocol as the initial screen, perform a serial dilution of the test compound.
-
Incubate each concentration with the target kinase and its substrate.
-
Measure kinase activity at each concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Phase 3: Elucidation of the Mechanism of Action
Understanding how the compound inhibits the target kinase is crucial.
Experimental Protocol: Kinase Inhibition Mechanism Studies
-
Objective: To determine if this compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Procedure:
-
Perform a series of kinase activity assays with varying concentrations of both the test compound and ATP.
-
Measure the initial reaction rates at each combination of inhibitor and ATP concentration.
-
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics. Changes in Vmax and Km will reveal the mechanism of inhibition.
Phase 4: Cellular and In Vivo Validation
Demonstrating target engagement and functional effects in a cellular context and ultimately in vivo is the final step in target validation.
Experimental Protocol: Cellular Target Engagement Assay
-
Objective: To confirm that this compound inhibits the target kinase in a cellular environment.
-
Procedure:
-
Select a cell line that expresses the target kinase and has a known downstream signaling pathway.
-
Treat the cells with increasing concentrations of the test compound.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate will indicate cellular target engagement.
Secondary Hypothesis: Neuroprotection and Anti-Inflammatory Activity
While kinase inhibition is the primary hypothesis, the known neuroprotective and anti-inflammatory properties of some benzimidazole derivatives suggest a potential secondary avenue of investigation.[5][13] These effects are often linked to the modulation of oxidative stress and inflammatory signaling pathways.
Proposed Targets for Neuroinflammation and Oxidative Stress
| Target/Pathway | Rationale for Inclusion | Key Disease Areas |
| NF-κB Signaling Pathway | Benzimidazole derivatives have been shown to modulate NF-κB, a key regulator of inflammation.[13] | Neurodegenerative diseases, Inflammatory disorders |
| NLRP3 Inflammasome | Some benzimidazoles exhibit inhibitory effects on the NLRP3 inflammasome.[6] | Neuroinflammatory conditions, Autoimmune diseases |
| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Benzimidazole-based compounds have been identified as potent inhibitors of these enzymes.[14] | Alzheimer's disease |
The investigation of these targets would follow a similar workflow of biochemical and cell-based assays to determine inhibitory activity and functional consequences.
Figure 2: A hypothetical signaling pathway (NF-κB) that could be modulated by the test compound.
Conclusion
This compound is a promising compound for drug discovery due to its benzimidazole scaffold. The primary and most probable therapeutic targets for this molecule are protein kinases. A systematic approach, as outlined in this guide, will enable the efficient identification and validation of its specific kinase targets. Furthermore, the exploration of its potential neuroprotective and anti-inflammatory activities should be considered as a secondary but valuable line of inquiry. The successful execution of this research plan will provide a solid foundation for the future development of this compound as a novel therapeutic agent.
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An In-Depth Technical Guide to the Safety and Toxicity Profile of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap
A thorough review of the public scientific literature reveals a significant gap in direct safety and toxicity data for the specific compound, 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. While this molecule is utilized in pharmaceutical research as a synthetic intermediate, its toxicological profile has not been extensively characterized.[1] This guide, therefore, adopts a proactive, predictive, and strategic approach. Instead of presenting a non-existent safety profile, we will provide a comprehensive framework for its evaluation.
This document is structured to empower researchers and drug development professionals with:
-
An understanding of the toxicological landscape of the broader benzimidazole chemical class.
-
A robust, multi-tiered strategy for the complete safety and toxicity assessment of this compound, from in silico prediction to in vivo studies.
-
Detailed, field-proven experimental protocols and the scientific rationale underpinning their selection.
Part 1: The Benzimidazole Core - A Profile of a Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[][4][5]
Known Pharmacological Activities: Benzimidazole derivatives have been successfully developed as:
-
Proton Pump Inhibitors: (e.g., Omeprazole, Lansoprazole)[1]
-
Anticancer Agents: By targeting various kinases and microtubule polymerization.[][5]
-
Antivirals, Antimicrobials, and Anti-inflammatories. [1][][4]
Known Toxicities and Adverse Events: Despite their therapeutic benefits, certain benzimidazole derivatives are associated with specific toxicities. A disproportionality analysis of the World Health Organization's pharmacovigilance database highlighted potential signals for:
-
Hematological Disorders: Including bone marrow failure, hypoplastic anemia, and serious leukopenia.[6] This may be linked to interference with folate metabolism.[6]
-
Hepatotoxicity: Serious hepatic disorders and hepatitis have been reported, potentially related to the drug's metabolites.[6]
-
Reproductive Toxicity: Some benzimidazole fungicides, like carbendazim, have been shown to cause infertility and testicular damage in laboratory animals.[7]
-
Neurotoxicity: A signal for seizures has also been described.[6]
This existing knowledge on the benzimidazole class provides a critical foundation. It informs us that a de novo assessment of this compound must prioritize the evaluation of potential hematological, hepatic, and genotoxic effects.
Part 2: A Strategic Framework for Toxicological Assessment
Given the absence of data, a tiered, systematic approach is essential to build a comprehensive safety profile. This strategy progresses from computational and in vitro methods, which are rapid and cost-effective for initial screening, to more complex in vivo studies for definitive risk assessment.[8][9][10] This aligns with the principles of the 3Rs (Replace, Reduce, Refine) in animal research.[11]
Caption: Tiered toxicological assessment workflow.
Tier 1: In Silico and Foundational In Vitro Screening
The initial tier focuses on rapid, high-throughput methods to identify major liabilities early in the development process.[9][12]
Causality: Before committing to resource-intensive wet lab experiments, computational toxicology models can predict potential hazards based on the chemical structure of this compound. These tools leverage vast databases of known toxic compounds to identify structural alerts and predict various toxicological endpoints.[13][14][15]
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize multiple QSAR (Quantitative Structure-Activity Relationship) tools for a consensus approach. This mitigates the limitations of any single algorithm.
-
ProTox-3.0: Predicts a wide range of endpoints including acute toxicity (LD50), organ toxicity, and toxicological pathways.[16][17]
-
ToxCSM: Leverages graph-based signatures to predict nuclear and stress responses, and environmental toxicity.[14]
-
T.E.S.T. (Toxicity Estimation Software Tool): Developed by the US EPA, it estimates endpoints like Ames mutagenicity and developmental toxicity.[15]
-
-
Analyze the output for structural alerts, particularly for mutagenicity, carcinogenicity, and hepatotoxicity, which are known concerns for the benzimidazole class.
Data Presentation: Predicted Toxicological Endpoints
| Endpoint | Predicted Value (Tool 1) | Predicted Value (Tool 2) | Consensus Prediction |
| Oral LD50 (Rat) | e.g., 1500 mg/kg | e.g., 1200 mg/kg | Moderate Toxicity |
| Ames Mutagenicity | e.g., Negative | e.g., Negative | Likely Non-Mutagenic |
| Hepatotoxicity | e.g., Positive | e.g., Positive (High Prob.) | Potential Hepatotoxin |
| Carcinogenicity | e.g., Negative | e.g., Equivocal | Indeterminate |
(Note: The values above are illustrative examples of what a predictive output might look like.)
Causality: A fundamental first step is to determine the concentration at which the compound causes general cell death. This is crucial for designing subsequent, more specific assays (like genotoxicity or hERG) to ensure that observed effects are not simply due to overt cytotoxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18][19][20]
Experimental Protocol: MTT Cytotoxicity Assay [18][19][21]
-
Cell Culture: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening, or HEK293) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[18]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Causality: Genotoxicity assessment is a critical regulatory requirement.[22] An initial screen for mutagenic potential is essential, as DNA damage can lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the gold standard for identifying compounds that can cause gene mutations.[23][24] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine (his-) and assesses the compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium (his+).[23][24][25] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[26][27]
Caption: Simplified workflow of the Ames test.
Experimental Protocol: Ames Test (Plate Incorporation Method) [25][26][27]
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) to a density of 1-2 x 10⁹ cells/mL.
-
Test Article Preparation: Prepare a range of concentrations of this compound, based on cytotoxicity data (testing up to the cytotoxic limit).
-
Assay Procedure:
-
To a sterile tube, add 2 mL of molten top agar kept at 45°C.
-
Add 100 µL of the bacterial culture.
-
Add 100 µL of the test article solution (or positive/negative controls).
-
Add 500 µL of S9 mix (for metabolic activation) or a phosphate buffer (for non-activation).
-
-
Plating: Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (negative control) count.
Part 3: Definitive In Vitro Safety Pharmacology
If the compound shows an acceptable profile in Tier 1 (i.e., low cytotoxicity, non-mutagenic), it proceeds to more specific safety assessments.
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[28][29] Assessing a compound's potential to block the hERG channel is a mandatory step in preclinical safety evaluation as per regulatory guidelines like ICH S7B.[28][29]
Experimental Protocol: Automated Patch Clamp hERG Assay [30][31]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Instrumentation: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[31]
-
Procedure:
-
Cells are captured, and a whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
After establishing a stable baseline current, the cells are perfused with increasing concentrations of this compound.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.[31]
-
-
Data Analysis: The inhibition of the hERG current is measured at each concentration. An IC50 value is calculated to quantify the compound's potency as a hERG channel blocker.
Part 4: In Vivo Toxicological Assessment
In vivo studies are essential to understand the compound's effects in a complex, whole-organism system, providing crucial data on its safety margin and potential target organs of toxicity.[8][11][32][33][34]
Causality: An acute toxicity study provides preliminary information on the substance's toxicity after a single dose. It helps identify the doses that cause overt toxicity and the maximum tolerated dose (MTD). This information is critical for selecting appropriate dose levels for subsequent repeated-dose studies.[32]
Experimental Protocol: Acute Toxicity (e.g., Up-and-Down Procedure, OECD TG 425)
-
Species: Typically conducted in one rodent species (e.g., Wistar rats).[35]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Dosing: Dose one animal at a time, starting with a dose estimated from in vitro data or in silico predictions. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose.
-
Observation: Observe the animals for 14 days for clinical signs of toxicity, effects on body weight, and mortality.[35]
-
Endpoint: The study provides an estimate of the LD50 (median lethal dose) and identifies dose ranges for further studies.
Causality: This study assesses the toxic effects of the compound after repeated administration over a defined period (e.g., 28 days for a sub-chronic study). It is designed to identify target organs of toxicity, characterize the dose-response relationship, and identify a No-Observed-Adverse-Effect Level (NOAEL).[35]
Experimental Protocol: 28-Day Repeated-Dose Study (Rodent, OECD TG 407)
-
Groups: Use at least three dose groups (low, mid, high) and a vehicle control group. Dose levels are based on the acute toxicity data.
-
Administration: Administer the compound daily for 28 days.
-
Monitoring: Conduct daily clinical observations. Monitor body weight and food/water consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.
-
Histopathology: Conduct a full necropsy and collect a comprehensive set of organs and tissues. Tissues are preserved, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.
-
Endpoint: The study identifies target organs, characterizes the nature of the toxicity, and establishes the NOAEL, which is crucial for calculating the safe starting dose in human clinical trials.
Part 5: Conclusion and Path Forward
The compound this compound belongs to the pharmacologically significant benzimidazole class. While this association suggests potential therapeutic utility, it also flags the need for careful evaluation of known class-related toxicities, particularly hematological and hepatic effects.[6]
The comprehensive, tiered assessment strategy outlined in this guide provides a robust and scientifically sound pathway to thoroughly characterize its safety and toxicity profile. By systematically progressing from in silico and in vitro screening to definitive in vivo studies, researchers can make informed, data-driven decisions, ensuring that only compounds with an acceptable safety margin advance in the drug development pipeline.[33] This structured approach is not only scientifically rigorous but also aligns with international regulatory expectations for preclinical safety testing.[36][37][38][39][40]
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Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. RJPT. [Link]
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[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. PubMed. [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]
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Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. National Institutes of Health (NIH). [Link]
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hERG Assay. SlideShare. [Link]
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hERG Safety. Cyprotex. [Link]
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Methodological & Application
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one experimental protocol for cell culture
An In-depth Technical Guide to the Cellular Analysis of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its versatile structure allows for interaction with a wide range of biological targets, leading to applications as anticancer agents, proton pump inhibitors, and more[1][2]. Derivatives of 1H-benzo[d]imidazole, in particular, have demonstrated significant potential as multi-kinase and topoisomerase inhibitors, capable of inducing cell cycle arrest and apoptosis in cancer cell lines[1][3][4].
This guide focuses on This compound , a specific derivative whose cellular effects are not yet extensively characterized. While noted as a key intermediate in the synthesis of bioactive compounds, including potential kinase inhibitors, its intrinsic biological activity remains an area of active investigation[5].
As a Senior Application Scientist, this document provides a comprehensive, field-proven framework for the initial cellular characterization of this compound. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols herein are designed to systematically evaluate the compound's impact on cell viability, proliferation, and the fundamental mechanisms of cell death and division.
Core Scientific Principles: A Triad of Cellular Investigation
To comprehensively assess the biological impact of this compound, we will employ a triad of gold-standard cell-based assays. This approach allows for a multi-faceted understanding, from broad cytotoxicity to the specific mechanisms of action.
-
Cell Viability & Cytotoxicity (MTT/CCK-8 Assay): The initial step is to determine if the compound affects cell health and at what concentration. Assays like MTT and CCK-8 are colorimetric methods that measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product[6][7]. The intensity of this color is directly proportional to the number of living, metabolically active cells, allowing for the calculation of a half-maximal inhibitory concentration (IC50)[6][8].
-
Apoptosis Detection (Annexin V & Propidium Iodide Staining): If the compound reduces cell viability, the next logical question is how the cells are dying. During the early stages of apoptosis (programmed cell death), a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells[9][10]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[11][12]. Using these two stains simultaneously with flow cytometry allows for the precise quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations[13].
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry): Many anticancer agents function by disrupting the cell division cycle[3]. Cell cycle analysis is used to determine if the compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M). This is achieved by staining fixed, permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA[14]. The amount of fluorescence is therefore directly proportional to the amount of DNA in each cell. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount[14].
Experimental Design & Workflow
The overall experimental process is designed to be sequential and logical. The results of the viability assay inform the concentrations used for the more detailed mechanistic apoptosis and cell cycle assays.
Caption: Interpretation of Annexin V/PI flow cytometry data.
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. After 24 hours, treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, detach gently using EDTA or brief trypsinization to maintain membrane integrity.[13] Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.[13]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.
Protocol 4: Cell Cycle Analysis by PI Staining
Rationale: This protocol assesses the compound's effect on cell division. Ethanol fixation is a critical step as it permeabilizes the cell membrane while preserving DNA integrity, allowing the stoichiometric binding of PI for accurate DNA content measurement.[15]
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest all cells (floating and adherent) for each condition.
-
Fixation: Wash the cells with PBS. Resuspend the cell pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15] Fix for at least 30 minutes at 4°C (or store at -20°C for several days).
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the pellet twice with PBS to remove any residual ethanol.[15]
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15] RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be modeled to determine the percentage of cells in G0/G1, S, and G2/M phases.[14][16]
References
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.com. [Link]
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PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". National Center for Biotechnology Information. [Link]
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Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers". Bio-protocol.org. [Link]
-
University of Virginia. "The Annexin V Apoptosis Assay". Faculty.virginia.edu. [Link]
-
UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry". Uthscsa.edu. [Link]
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Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Bosterbio.com. [Link]
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Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". Experiments.springernature.com. [Link]
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Wikipedia. "Cell cycle analysis". En.wikipedia.org. [Link]
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National Center for Biotechnology Information. "Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors". Ncbi.nlm.nih.gov. [Link]
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MySkinRecipes. "this compound". Myskinrecipes.com. [Link]
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National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I". Ncbi.nlm.nih.gov. [Link]
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ACS Publications. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I". Pubs.acs.org. [Link]
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National Center for Biotechnology Information. "Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents". Ncbi.nlm.nih.gov. [Link]
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Application Note & Protocol: Solubilization of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one for In Vitro Assays
Abstract
This document provides a detailed methodology for the solubilization and preparation of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one for use in a variety of in vitro biochemical and cell-based assays. Due to the hydrophobic nature of the benzimidazole scaffold, achieving a stable, homogenous solution is critical for generating accurate and reproducible experimental data. This guide outlines best practices for solvent selection, stock solution preparation, creation of aqueous working solutions, and essential quality control steps, grounded in established principles of medicinal chemistry and cell biology.
Introduction and Pre-dissolution Considerations
This compound is a heterocyclic compound belonging to the benzimidazole class. Compounds with this scaffold are prevalent in medicinal chemistry and are investigated for a wide range of biological activities, including as kinase inhibitors and agents targeting central nervous system disorders.[1][2][3] The inherent aromaticity and limited number of polar functional groups in many benzimidazole derivatives often lead to poor aqueous solubility, a significant challenge for in vitro testing.
The protocol herein is designed to establish a robust and reproducible method for preparing this compound, ensuring its bioavailability in the experimental system and thus the integrity of the resulting data. The first step in any such procedure is to understand the fundamental physicochemical properties of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 64107-38-6 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | 2-8°C, sealed, dry |[1] |
Expert Insight: Before weighing, always allow the compound container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the hygroscopic compound, which can lead to inaccurate mass measurements and promote hydrolysis.
Solvent Selection: A Chemically-Informed Approach
The selection of an appropriate solvent is the most critical decision in this process. The goal is to prepare a high-concentration primary stock solution that can be serially diluted into aqueous assay media without premature precipitation.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For novel or poorly characterized small molecules in a discovery research setting, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice.[4]
-
Causality: DMSO is a highly polar, aprotic solvent with a strong ability to dissolve a vast array of organic compounds, including those with poor solubility in both aqueous and nonpolar organic solvents.[4] Its miscibility with water allows for the preparation of working solutions in aqueous buffers and cell culture media.[4] Data for related benzimidazole structures confirms their solubility in DMSO.[5]
Alternative Solvents
While DMSO is recommended, other solvents like ethanol or methanol may be considered. However, they generally offer lower solubilizing power for complex hydrophobic molecules and can introduce their own confounding effects on cellular systems, often at lower concentrations than DMSO.
Aqueous Buffers
Direct dissolution in aqueous buffers (e.g., PBS, TRIS, HEPES) is not recommended for creating a primary stock solution. The low solubility will prevent the formation of a concentrated stock, necessitating the addition of large, pH-altering volumes to the assay, or leading to inaccurate concentrations due to undissolved material.
Experimental Protocol: High-Concentration Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening campaigns. This process should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Required Materials
-
This compound (high purity, ≥95%)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 192.21 g/mol / 1000 = 1.92 mg
-
-
-
Weighing:
-
Tare the analytical balance with your chosen vial (e.g., an amber glass vial).
-
Carefully weigh 1.92 mg (or your calculated amount) of the compound directly into the vial.
-
-
Dissolution:
-
Add approximately 80% of the final DMSO volume (e.g., 800 µL for a 1 mL final volume) to the vial containing the compound.
-
Cap the vial securely and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Expert Insight: Gentle warming up to 37°C can aid dissolution, but should be used with caution as it can accelerate compound degradation. Attempt full dissolution at room temperature first.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final target volume (e.g., 1 mL).
-
Invert the vial several times to ensure homogeneity.
-
-
Sterilization and Quality Control:
-
For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new, sterile vial. This removes any potential microbial contaminants or insoluble micro-precipitates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[6]
-
Label aliquots clearly with the compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for at least 6 months.[6]
-
References
-
PhytoTech Labs . Preparing Stock Solutions. [Link]
-
G-Biosciences . (2013-02-13). Stock Solutions 101: Everything You Need to Know. [Link]
-
MySkinRecipes . This compound. [Link]
-
Pandey, S., et al. (2022-01-10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Yang, S., et al. (2014). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules. [Link]
-
Ochoa-Puentes, C., et al. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences. [Link]
-
Gaylord Chemical Company . (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Mayr's Database of Reactivity Parameters . Molecule 5-methoxy-benzimidazole (in DMSO). [Link]
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- 3. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Mayr's Database Of Reactivity Parameters - Molecule5-methoxy-benzimidazole (in DMSO) [cup.lmu.de]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: In Vivo Administration of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Introduction: Understanding the Compound
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest in pharmaceutical research and drug development. It serves as a structural motif in the design of kinase inhibitors, anti-inflammatory agents, and compounds targeting central nervous system (CNS) disorders[1]. The successful in vivo evaluation of this compound is contingent upon appropriate formulation and administration, which are critical for achieving reliable and reproducible pharmacokinetic and pharmacodynamic data.
This guide provides a comprehensive framework for the in vivo administration of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into vehicle selection, formulation protocols, and administration methodologies.
Physicochemical Properties
A foundational understanding of the compound's properties is essential before proceeding with in vivo work. Key characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 64107-38-6 | [1] |
| Appearance | Likely an off-white or crystalline solid. | Inferred from related compounds[2][3]. |
| Solubility | Specific data is not widely available. Benzimidazolones generally exhibit low solubility in water and variable solubility in organic solvents[2]. | [2] |
| Storage | 2-8°C, sealed, dry. | [1] |
Part 1: Pre-Formulation and Strategic Vehicle Selection
The most significant hurdle for the in vivo administration of benzimidazolone derivatives is often their poor aqueous solubility[2]. The choice of vehicle is therefore a critical experimental decision that directly impacts drug exposure and biological response. A systematic approach to vehicle selection is paramount.
Decision Workflow for Vehicle Selection
The following workflow provides a logical pathway for identifying a suitable vehicle. The primary goal is to start with the simplest, most biocompatible vehicles before moving to more complex formulations.
Caption: Decision workflow for selecting an in vivo administration vehicle.
Common Vehicle Formulations
Based on the likely low aqueous solubility of the title compound, a suspension is the most probable formulation. However, other options should be considered.
| Vehicle Type | Composition Example | Recommended Routes | Pros | Cons & Causality | Reference(s) |
| Aqueous Solution | 0.9% Saline or Phosphate-Buffered Saline (PBS) | IV, IP, SC, Oral | Isotonic, minimal toxicity, physiologically compatible. | Only suitable for water-soluble compounds. Unlikely to be sufficient for this compound class. | [4] |
| Co-solvent System | 5-10% DMSO, 40% PEG-400, 55-50% Saline | IP, SC, Oral | Can dissolve many poorly soluble compounds. | DMSO can cause local irritation and systemic toxicity at higher concentrations[4]. Co-solvents can alter pharmacokinetics. Not suitable for IV unless highly diluted[5]. | [4][5] |
| Oil-Based Vehicle | Corn Oil, Sesame Oil | SC, Oral | Suitable for highly lipophilic compounds. Can provide a depot effect for sustained release (SC route). | Not suitable for IV administration. Variable absorption rates. | [4] |
| Aqueous Suspension | 0.5% HPMC + 0.1% Tween-80 in Saline | Oral, IP, SC | Enables administration of insoluble compounds. Excipients are generally well-tolerated. | Cannot be used for IV administration due to risk of microemboli[5]. Requires careful preparation to ensure dose uniformity. | [6] |
| Aqueous Suspension | 1-2 drops DMSO + 2-3 drops Tween-80, qs with Saline | Oral, IP, SC | Practical method for initial screening studies. DMSO aids initial wetting of the compound. | Same as above. The small amount of DMSO is less likely to cause toxicity but must be consistent across all groups, including the vehicle control. | [7] |
Part 2: Step-by-Step Formulation Protocols
Given the physicochemical profile of benzimidazolones, preparing a suspension is the most robust and widely applicable approach. Two validated protocols are provided below.
Protocol 1: HPMC/Tween-80 Aqueous Suspension
This protocol is a standard and reliable method for creating a uniform suspension suitable for oral gavage or intraperitoneal injection. It is based on formulations used for other poorly soluble compounds[6].
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC)
-
Polysorbate 80 (Tween-80)
-
Sterile 0.9% Saline or Purified Water
-
Glass mortar and pestle or homogenizer
-
Calibrated magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% HPMC / 0.1% Tween-80 vehicle:
-
Heat ~90 mL of saline to about 60-70°C.
-
Slowly add 0.5 g of HPMC while stirring vigorously to prevent clumping. Mix until fully dispersed.
-
Allow the solution to cool to room temperature. It will become a clear, slightly viscous solution.
-
Add 0.1 g (or 100 µL) of Tween-80 and stir until completely dissolved.
-
Adjust the final volume to 100 mL with saline.
-
-
Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., mg/mL) and the total volume required for all animals in the study, including a small excess (~20%) to account for transfer losses.
-
Compound Addition (Trituration):
-
Weigh the calculated amount of this compound and place it into a glass mortar.
-
Add a small volume of the prepared vehicle (just enough to create a thick paste).
-
Triturate the compound with the pestle in a unidirectional motion to break down aggregates and ensure the particles are thoroughly wetted. This step is critical for creating a fine, homogenous suspension.
-
-
Final Suspension:
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a sterile vial containing a magnetic stir bar.
-
Keep the suspension under continuous, gentle stirring on a magnetic stir plate to maintain homogeneity throughout the dosing procedure.
-
Protocol 2: Rapid Screening Suspension (DMSO/Tween-80 Method)
This method, adapted from studies on other novel benzimidazole derivatives, is useful for smaller-scale or initial screening experiments[7].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween-80)
-
Sterile 0.9% Saline
-
Glass mortar and pestle
-
Vortex mixer
Procedure:
-
Weigh Compound: Weigh the required amount of the compound for your desired final concentration and volume. Place it in a glass mortar.
-
Initial Solubilization/Wetting:
-
Add 1-2 drops of DMSO directly onto the compound.
-
Add 2-3 drops of Tween-80.
-
Triturate with a pestle to form a smooth, uniform paste. The DMSO and Tween-80 act as solubilizing and wetting agents, respectively.
-
-
Suspension Formation:
-
Slowly add the sterile saline in small increments while continuously mixing.
-
Transfer the final suspension to a sterile tube or vial.
-
-
Homogenization:
-
Use a vortex mixer to stir the solution well immediately before drawing each dose to ensure the suspension is stabilized and uniform.
-
Part 3: In Vivo Administration Workflow & Protocols
General In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo compound administration study.
Protocol 3: Oral Gavage (PO) Administration
Oral gavage is a common route for administering suspensions to rodents.
-
Animal Handling: Gently but firmly restrain the mouse or rat, ensuring the head and body are aligned to create a straight path to the stomach.
-
Dose Preparation: Vigorously vortex the stock suspension. Immediately draw up the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Administration: Carefully insert the gavage needle into the side of the mouth, pass it over the tongue, and advance it gently along the esophagus into the stomach. Do not force the needle.
-
Dose Delivery: Once in place, dispense the dose smoothly. Withdraw the needle following the same path.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress (e.g., difficulty breathing), which could indicate improper administration.
Protocol 4: Intraperitoneal (IP) Injection
-
Animal Handling: Restrain the rodent with its head tilted downwards to allow the abdominal organs to shift forward, creating a safer injection space in the lower abdomen.
-
Dose Preparation: Vigorously vortex the stock suspension. Immediately draw up the calculated volume into a syringe fitted with an appropriate gauge needle (e.g., 25-27G for mice).
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no body fluids (blood, urine) are drawn, confirming you are not in a vessel or organ.
-
Dose Delivery: Inject the suspension smoothly. Withdraw the needle and return the animal to its cage.
Part 4: Dosing, Safety, and Experimental Design
Dosage Considerations
No specific in vivo dosage for this compound has been published. Therefore, a dose-range finding (DRF) study is mandatory to determine both efficacious and maximum tolerated doses (MTD). The table below lists dosages of related compounds to provide a potential starting range for your DRF study.
| Compound Class | Example Compound | Animal Model | Dose | Route | Reference(s) |
| Substituted Benzimidazole | Generic Derivative | Mice | 25 - 50 mg/kg | (Not specified, likely IP or Oral) | [7] |
| Benzodiazepine Derivative | RD-6 | Mice | 1.34 mg/kg | Oral | [8] |
| Benzodiazepine Derivative | VBZ102 | Mice | 10.0 mg/kg | Oral | [9] |
| Methoxy-tryptamine | 5-MeO-DIPT | Rats | 5 mg/kg | Injection | [10] |
Recommendation: Begin DRF studies with a wide range, for example, 1, 10, and 50 mg/kg, to establish a dose-response relationship and identify any potential toxicity.
Safety and Handling
-
Compound Safety: A related compound, 5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, is classified as harmful if swallowed and causes serious eye irritation[11]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
-
Vehicle Control: It is absolutely critical to include a vehicle-only control group in all experiments[12]. This group receives the exact same formulation (e.g., 0.5% HPMC / 0.1% Tween-80 in saline) without the active compound, administered via the same route and volume. This ensures that any observed effects are due to the compound and not the vehicle itself[6].
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. Retrieved from [Link]
-
Rahman, M. A., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
Compton, D. M., et al. (2006). An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. PubMed. Retrieved from [Link]
-
Gillin, J. C., et al. (1976). 5-Methoxy-N,N-dimethyltryptamine: behavioral and toxicological effects in animals. Biological Psychiatry. Retrieved from [Link]
-
Skripka, A. A., et al. (2024). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][6][13]triazepine derivatives. Pharmacia. Retrieved from [Link]
-
ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one. Retrieved from [Link]
-
Marcinkowska, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]
-
Li, Y., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications. Retrieved from [Link]
-
Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. Retrieved from [Link]
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- 13. labsolu.ca [labsolu.ca]
High-Performance Analytical Strategies for the Quantification of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development.[1] Recognizing the critical need for reliable and robust analytical data, this guide details field-proven protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure accuracy, precision, and selectivity in complex matrices such as plasma. This note serves as a practical resource for scientists engaged in quality control, pharmacokinetic studies, and drug metabolism research.
Introduction and Compound Overview
This compound is a benzimidazolone derivative used as an intermediate in the synthesis of bioactive compounds.[1] Its structural backbone is found in various pharmacologically active agents, making the development of sensitive and specific analytical methods essential for its characterization throughout the drug development lifecycle.[2] Whether assessing purity in bulk drug substance, determining concentration in formulated products, or quantifying trace levels in biological fluids, the choice of analytical technique is paramount.
This guide presents two primary analytical workflows:
-
HPLC-UV: A robust, accessible, and cost-effective method ideal for purity analysis and quantification in samples with relatively high analyte concentrations.[3][4]
-
LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity for quantifying low concentrations of the analyte in complex biological matrices.[5][6]
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of successful analytical method development.[7]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 64107-38-6 | [1] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C, sealed, dry | [1] |
Sample Preparation: The Key to Accurate Quantification
Effective sample preparation is a critical step to remove interfering matrix components (e.g., proteins, phospholipids, salts) that can compromise analytical accuracy and instrument performance.[7][8] The choice of technique depends on the sample matrix, required sensitivity, and analyte concentration.[7] For bioanalytical applications, such as in human plasma, the following protocols are recommended.
Protocol 1: Protein Precipitation (PPT)
-
Causality & Rationale: This method uses an organic solvent to denature and precipitate large proteins. It is the simplest and fastest technique but often results in a less clean extract, which may lead to matrix effects in LC-MS/MS analysis.[9] It is best suited for higher concentration samples or initial screening. Acetonitrile is commonly preferred as it tends to provide cleaner extracts than methanol.[9]
-
Step-by-Step Methodology:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Causality & Rationale: LLE separates the analyte from the aqueous sample matrix into a water-immiscible organic solvent based on its relative solubility. This technique yields a significantly cleaner extract than PPT and is effective for hydrophobic analytes.[9] The choice of solvent is critical; a solvent like methyl tert-butyl ether (MTBE) is effective for moderately polar compounds.
-
Step-by-Step Methodology:
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte, enhancing its partition into the organic phase.
-
Add 600 µL of MTBE (containing internal standard).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under nitrogen and reconstitute as described in the PPT protocol.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Causality & Rationale: SPE provides the most effective sample cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[8] It is the method of choice for achieving the lowest limits of quantitation. A reversed-phase (e.g., C18) sorbent is suitable for retaining non-polar to moderately polar compounds like the target analyte from an aqueous matrix.
-
Step-by-Step Methodology:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of HPLC-grade water through a C18 SPE cartridge. Do not allow the sorbent bed to dry.
-
Load: Mix 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Finalize: Evaporate the eluate under nitrogen and reconstitute as described previously.
-
Analytical Methodologies and Protocols
The selection between HPLC-UV and LC-MS/MS is dictated by the analytical objective.[2]
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5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a fluorescent probe
An In-depth Technical Guide 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Novel Scaffold for Fluorescent Probe Development
Abstract
The benzimidazole core structure is a versatile and privileged scaffold in medicinal chemistry and, increasingly, in the development of fluorescent probes for biological imaging and sensing.[1][2] Its derivatives are known for their tunable photophysical properties and sensitivity to microenvironmental changes such as pH and metal ion concentration.[2][3][4] This guide focuses on This compound , herein designated as MDBI-2 , as a representative member of this class. While specific fluorescence data for MDBI-2 is not extensively documented in public literature, this document will leverage established principles of benzimidazole-based fluorophores to provide a comprehensive framework for its characterization and application. We present detailed protocols for spectral analysis and live-cell imaging, offering researchers a robust starting point for exploring the potential of MDBI-2 and similar compounds as novel fluorescent probes.
Introduction and Scientific Principles
Fluorescence spectroscopy is a highly sensitive analytical method that measures the light emitted from a substance after it has absorbed energy from an excitation source.[5] Fluorescent probes, or fluorophores, are molecules that exhibit this property and can be designed to report on specific biological events or environmental conditions.[6] The utility of a probe is defined by its photophysical properties, including its absorption and emission wavelengths, brightness (a product of its molar extinction coefficient and quantum yield), and its response to specific analytes.[7][8]
Benzimidazole derivatives have emerged as a powerful class of fluorophores.[1] Their rigid, planar structure often leads to strong fluorescence emission, and the presence of heteroatoms allows for strategic chemical modifications to tune their spectral properties and introduce sensitivity to various analytes like ions or changes in pH.[2][9] The electron-donating methoxy group on the benzimidazole ring, as seen in MDBI-2, is known to cause a bathochromic (red) shift in the fluorescence emission of related compounds.[2]
This guide provides the foundational knowledge and actionable protocols to characterize and utilize MDBI-2 as a fluorescent probe.
Physicochemical and Spectroscopic Properties of MDBI-2
The fundamental properties of MDBI-2 are summarized below. While molecular details are known, the photophysical parameters are illustrative, based on trends observed in similar benzimidazole derivatives, and should be experimentally verified.[1][2]
| Property | Value / Predicted Characteristic | Reference / Note |
| Molecular Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | - |
| CAS Number | 886851-51-2 | - |
| Appearance | Off-White to Light-Yellow Solid | Based on similar compounds[10] |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | Common for organic dyes[11] |
| Predicted λabs (max) | ~350 - 380 nm | Illustrative, requires experimental validation. |
| Predicted λem (max) | ~420 - 460 nm (in aprotic solvents) | Illustrative, requires experimental validation. |
| Predicted Stokes Shift | ~70 - 80 nm | Illustrative, requires experimental validation. |
| Predicted Quantum Yield (ΦF) | Moderate to High | Illustrative, requires experimental validation. |
Potential Mechanism of Action as a Probe
Benzimidazole-based probes often function via mechanisms sensitive to their local environment.[12] For MDBI-2, a likely mechanism for sensing is its response to pH. The nitrogen atoms in the imidazole ring can be protonated under acidic conditions, which typically alters the electronic structure of the molecule and can lead to a quenching or shifting of its fluorescence.[2][4] This property makes MDBI-2 a candidate for investigating acidic organelles like lysosomes or monitoring cellular processes involving pH changes.
Caption: General experimental workflow for using MDBI-2.
Troubleshooting and Data Interpretation
-
High Background: If fluorescence is observed outside of cells, this indicates insufficient washing or that the probe is binding non-specifically to the dish surface. Increase the number of wash steps or consider using a background suppressor reagent. [13]* Weak Signal: This may be due to low probe concentration, insufficient incubation time, or rapid photobleaching. Increase the probe concentration or incubation time incrementally. For photobleaching, reduce excitation light intensity or exposure time.
-
Cell Death/Morphology Changes: The probe or the DMSO solvent may be cytotoxic at the concentration used. Perform a dose-response experiment to find the highest non-toxic concentration. Ensure the final DMSO concentration is below 0.5%.
References
-
ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. Retrieved from ResearchGate. [Link]
-
Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from Allen Cell Explorer. [Link]
-
OUCI. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. Retrieved from OUCI. [Link]
-
MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from MDPI. [Link]
-
Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from Agilent. [Link]
-
Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved from Springer. [Link]
-
ResearchGate. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Lessons in Organic Fluorescent Probe Discovery - PMC. Retrieved from PubMed Central. [Link]
-
RSC Publishing. (n.d.). Benzimidazole derivative fluorescent probe for cascade recognition of phosphate and iron ions in aqueous medium and its logic gate behavior. Retrieved from RSC Publishing. [Link]
-
Conduct Science. (2019). Fluorescence Spectrophotometry: Principles and Applications. Retrieved from Conduct Science. [Link]
-
HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved from HORIBA. [Link]
-
National Institutes of Health. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Retrieved from NIH. [Link]
-
MDPI. (n.d.). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Retrieved from MDPI. [Link]
-
Stilla Technologies. (n.d.). How do I prepare a stock of fluorescein from powder?. Retrieved from Stilla Technologies. [Link]
-
PubMed. (1972). Effects of pH on benzimidazole fluorescence. Retrieved from PubMed. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole derivative fluorescent probe for cascade recognition of phosphate and iron ions in aqueous medium and its logic gate behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effects of pH on benzimidazole fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Availab… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one [myskinrecipes.com]
- 11. allencell.org [allencell.org]
- 12. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Protein Binding Assays
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to natural purine nucleotides allows for effective interaction with a wide array of biological macromolecules, making benzimidazole derivatives potent agents in the development of antiviral, anticancer, anti-inflammatory, and antiparasitic drugs.[1] The compound 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is an exemplar of this class, utilized in pharmaceutical research as a key intermediate for synthesizing bioactive compounds, particularly those targeting the central nervous system, as well as kinase inhibitors and anti-inflammatory agents.[4] Its potential to interact with specific enzyme targets makes it a compound of significant interest for protein binding assays.[4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound in various protein binding assays. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Strategic Assay Selection for Characterizing Protein-Ligand Interactions
The choice of a protein binding assay is contingent on the specific research question, the properties of the interacting molecules, and the desired throughput. Three widely adopted techniques for characterizing the interaction between a small molecule like this compound and a target protein are Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
-
Fluorescence Polarization (FP): A solution-based technique ideal for high-throughput screening (HTS) to identify initial hits. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[5]
-
Surface Plasmon Resonance (SPR): A label-free, real-time method that provides detailed kinetic information (association and dissociation rates) about the binding event.[6][7][8] It is well-suited for characterizing the binding of small molecules to immobilized proteins.[8][9]
-
Isothermal Titration Calorimetry (ITC): A direct, in-solution technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile (affinity, stoichiometry, enthalpy, and entropy) in a single experiment.[10][11]
The following sections will provide detailed protocols for each of these techniques, tailored for the study of this compound.
Application Protocol 1: High-Throughput Screening with Fluorescence Polarization (FP)
Principle of the Assay: FP relies on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light.[5][12] Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, resulting in an increase in the polarization of the emitted light.[5][13] A competitive FP assay can be designed where this compound displaces the fluorescent tracer from the protein's binding site, causing a decrease in fluorescence polarization.
Experimental Workflow for Competitive FP Assay
Caption: Competitive Fluorescence Polarization Workflow.
Detailed Step-by-Step Protocol for Competitive FP Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
Target Protein: Dilute the purified target protein to a working concentration (typically 2X the final concentration) in the assay buffer. The optimal concentration should be determined experimentally but is often around the Kd of the tracer-protein interaction.[14]
-
Fluorescent Tracer: Prepare a fluorescently labeled ligand that is known to bind to the target protein. Dilute the tracer to a 2X working concentration in the assay buffer. The final concentration should ideally be well below the Kd to ensure sensitivity.[15]
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 25 µL of the 2X target protein solution to each well.
-
Add 25 µL of the 2X fluorescent tracer solution to each well.
-
Mix gently and incubate for 30-60 minutes at room temperature to allow the protein-tracer binding to reach equilibrium.
-
Add 50 µL of the serially diluted this compound to the wells. Include wells with buffer and DMSO as negative controls.
-
Incubate for an additional 30-60 minutes to allow the test compound to compete with the tracer for binding.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the bound tracer.
-
Self-Validation and Causality:
-
Why use a competitive format? this compound is not fluorescent. A competitive assay allows for the indirect measurement of its binding by observing its effect on a known fluorescent ligand.
-
Importance of Equilibration: The incubation steps are crucial to ensure that the binding reactions have reached equilibrium, which is a prerequisite for accurate affinity measurements.[15]
-
DMSO Control: Including a DMSO control is essential to account for any effects of the solvent on the assay signal.
Application Protocol 2: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)
Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[6][7] In a typical experiment, the target protein is immobilized on the sensor chip, and a solution containing this compound (the analyte) is flowed over the surface.[8] The binding of the analyte to the immobilized protein causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal.[7] This allows for the real-time monitoring of both the association and dissociation phases of the interaction.[16]
Experimental Workflow for SPR Analysis
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Detailed Step-by-Step Protocol for ITC Analysis:
-
Sample Preparation:
-
Buffer Matching: It is critical that the target protein and this compound are in identical buffer solutions to minimize heat of dilution effects. Dialysis of the protein against the final buffer is highly recommended.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions. The protein concentration in the cell should be 10-100 times the expected KD, and the ligand concentration in the syringe should be 10-20 times the protein concentration. [17] * Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the cells.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate at the desired temperature.
-
Perform a series of small, sequential injections of the ligand into the protein solution. The initial injections will produce large heat changes as most of the ligand binds to the protein. As the protein becomes saturated, the heat changes will diminish.
-
-
Data Analysis:
-
Integrate the area of each heat pulse to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated. [10] Self-Validation and Causality:
-
-
Why is buffer matching crucial? Mismatched buffers can lead to large heat of dilution effects that can mask the true heat of binding, leading to inaccurate results.
-
Control Experiments: A control experiment involving the titration of the ligand into the buffer alone is essential to determine the heat of dilution of the ligand, which can then be subtracted from the protein-ligand titration data.
-
Thermodynamic Insight: ITC is the gold standard for thermodynamic characterization as it directly measures the heat of binding, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization. [10][11]
Quantitative Data Summary
The following table provides a hypothetical summary of the kind of quantitative data that can be obtained from these assays for the interaction of this compound with a target protein.
| Assay | Parameter | Typical Value | Interpretation |
| Fluorescence Polarization | IC50 | 1.5 µM | Concentration of the compound required to inhibit 50% of tracer binding. |
| Surface Plasmon Resonance | ka (M⁻¹s⁻¹) | 2.5 x 10⁵ | Association rate constant. |
| kd (s⁻¹) | 5.0 x 10⁻³ | Dissociation rate constant. | |
| KD (nM) | 20 | Equilibrium dissociation constant (kd/ka). | |
| Isothermal Titration Calorimetry | KD (nM) | 25 | Equilibrium dissociation constant. |
| n (stoichiometry) | 1.1 | Molar binding ratio (ligand:protein). | |
| ΔH (kcal/mol) | -8.5 | Enthalpy change of binding. | |
| TΔS (kcal/mol) | 2.1 | Entropy change of binding. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| FP: Low assay window (mP change) | - Tracer concentration too high.- Protein is inactive.- Insufficient size difference between tracer and protein. | - Optimize tracer concentration.- Verify protein activity.- Consider a different assay if the size difference is minimal. |
| SPR: High non-specific binding | - Inappropriate running buffer.- Hydrophobic interactions with the sensor surface. | - Increase salt concentration in the running buffer.- Add a small amount of surfactant (e.g., Tween 20).- Use a different sensor chip surface. |
| ITC: Noisy baseline or large peaks in control titration | - Mismatched buffers.- Solutions not properly degassed.- pH mismatch between ligand and protein solutions. | - Ensure identical buffer composition for both solutions.- Degas samples thoroughly.- Check and adjust the pH of both solutions. |
Conclusion
This compound, stemming from the pharmacologically significant benzimidazole family, is a valuable tool for probing protein-ligand interactions. The choice of assay—FP for high-throughput screening, SPR for detailed kinetics, and ITC for a complete thermodynamic profile—should be guided by the specific research objectives. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate robust and reliable data to advance their drug discovery and development programs.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2. Retrieved from [Link]
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Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]
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Pharmacia. (2025). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-t[4][18][19]riazepine derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
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ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. Retrieved from [Link]
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PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]
-
Phenomenex. (2026). Protein Binding and Bioanalytical Method Validation. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]
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BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
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Clemson University Research Foundation. (n.d.). Benzimidazole Derivatives as Antibacterial Drugs. Retrieved from [Link]
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PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]
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TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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XanTec Bioanalytics. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]
-
SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
-
Bio-protocol. (n.d.). Fluorescence polarization (FP) assay. Retrieved from [Link]
-
Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Retrieved from [Link]
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PubMed. (n.d.). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Retrieved from [Link]
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U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]
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Application Notes & Protocols: Establishing Dosage and Concentration of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one for Preclinical Animal Studies
I. Introduction: The Scientific Context
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a small molecule belonging to the benzimidazolone class. Compounds in this family are known to interact with a variety of biological targets, and their therapeutic potential is an active area of investigation. As with any novel compound, establishing a rational, reproducible, and effective dosing regimen in preclinical animal models is a foundational step in the drug development pipeline. This process is not arbitrary; it is a systematic investigation to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
This guide provides a comprehensive framework for researchers to design and execute studies to determine the appropriate dosage and concentration of this compound for in vivo animal research. The principles and protocols outlined here are designed to ensure scientific rigor, data integrity, and adherence to ethical guidelines for animal welfare. We will proceed from initial in vitro characterization to dose-range finding and definitive efficacy studies, explaining the scientific rationale behind each step.
II. Pre-Formulation and In Vitro Characterization: The Foundation of Dosing
Before the first animal is dosed, a thorough in vitro characterization of the compound is essential. This initial data provides the empirical basis for selecting a starting dose range, minimizing the number of animals required and increasing the probability of a successful in vivo study.
A. Key In Vitro Parameters
The primary goal is to understand the compound's potency and its basic physicochemical properties. This data will inform the dose levels and the formulation strategy.
-
Cellular Potency (IC50/EC50): The concentration of the compound that elicits a 50% response (inhibition or effect) in a relevant cell-based assay is a critical starting point. This value helps to estimate the target plasma concentration required to see a biological effect in vivo.
-
Solubility: The solubility of the compound in aqueous and organic solvents will dictate the choice of vehicle for administration. Poor aqueous solubility is a common challenge for small molecules and must be addressed to ensure bioavailability.
-
LogP/LogD: The lipophilicity of the compound influences its absorption, distribution, metabolism, and excretion (ADME) properties. This can help predict its ability to cross cell membranes and the blood-brain barrier.
-
Plasma Protein Binding: The extent to which the compound binds to plasma proteins (like albumin) is crucial, as only the unbound fraction is generally considered pharmacologically active. High plasma protein binding may necessitate higher overall doses to achieve the desired free-drug concentration at the target site.
B. Bridging In Vitro Potency to In Vivo Dosing
A common, albeit simplified, starting point is to aim for a steady-state plasma concentration (Css) in vivo that is a multiple of the in vitro IC50/EC50 value (e.g., 10-50x). This provides a theoretical target for the initial dose-range finding studies.
III. Experimental Workflow for In Vivo Dose Determination
The process of establishing an in vivo dose is sequential, with each step informing the next. The overall goal is to identify a dose that is both well-tolerated and produces the desired biological effect.
Application Notes and Protocols for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Kinase Inhibition Assays
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Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the challenges of its aqueous solubility. As a benzimidazole derivative, this compound may exhibit limited solubility in aqueous media, a common hurdle in experimental and developmental workflows.[1][2] This resource provides a structured approach to systematically address and overcome these solubility challenges.
Understanding the Challenge: Why is Solubility Critical?
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[] For in vitro assays, achieving a desired concentration in aqueous buffers is essential for generating reliable and reproducible data. In drug development, poor solubility can lead to low absorption and variable pharmacokinetic profiles.[][4] This guide will walk you through a logical progression of techniques to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my compound in my aqueous buffer. What is the first step I should take?
A1: The initial and most critical step is to quantitatively determine the baseline solubility of this compound in your specific aqueous buffer. This is often referred to as the equilibrium or thermodynamic solubility. A common and recommended method is the "shake-flask" method.[5] This involves adding an excess of the solid compound to your buffer, agitating it for a sufficient period (e.g., 24-48 hours) to reach equilibrium, and then separating the undissolved solid (e.g., by centrifugation or filtration). The concentration of the dissolved compound in the supernatant is then measured using a validated analytical method, such as HPLC-UV.[6] Knowing this baseline value will allow you to assess the effectiveness of any solubility enhancement techniques you employ.
Q2: My compound has limited solubility. How can I quickly assess potential solubilization strategies?
A2: A rapid screening approach using small volumes can be highly effective. This is often termed kinetic solubility assessment.[6][7] You can prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO) and then add this stock to your aqueous buffer. The point at which precipitation is observed provides an estimate of the kinetic solubility. This method is amenable to higher throughput and allows for the rapid testing of various conditions, such as different pH values or the inclusion of various excipients.[6]
Q3: How does pH influence the solubility of a benzimidazole derivative like this one?
A3: The solubility of ionizable compounds is often pH-dependent.[8] Benzimidazole derivatives can have both weakly acidic and weakly basic properties.[8] Therefore, creating a pH-solubility profile is a crucial step. By measuring the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4), you can identify a pH at which the compound is most soluble.[5][9] For a weakly basic compound, solubility will generally increase as the pH decreases, while for a weakly acidic compound, solubility will increase as the pH increases.[8]
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you continue to face solubility challenges after initial assessments, this section provides a series of troubleshooting strategies, from simple to more advanced techniques.
Tier 1: Simple Formulation Adjustments
These methods involve straightforward modifications to your solution and are often the first line of approach.
As discussed in the FAQs, adjusting the pH of your aqueous solution can significantly impact the solubility of ionizable compounds.
-
Rationale: By altering the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.
-
Experimental Protocol:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to 10).
-
Determine the solubility of this compound in each buffer using the shake-flask method.
-
Plot solubility as a function of pH to identify the optimal pH for dissolution.
-
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]
-
Rationale: The addition of a co-solvent can make the solvent environment more favorable for the dissolution of a non-polar solute.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).
-
Experimental Protocol:
-
Prepare your aqueous buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of your compound in each co-solvent mixture.
-
Select the lowest concentration of co-solvent that achieves the desired compound concentration while ensuring compatibility with your experimental system.
-
Illustrative Data for Tier 1 Approaches
| Condition | Solubility of this compound (µg/mL) |
| Deionized Water | < 1 |
| pH 5.0 Buffer | 5 |
| pH 7.4 Buffer | 2 |
| pH 9.0 Buffer | 15 |
| 10% Ethanol in pH 7.4 Buffer | 25 |
| 20% PEG 400 in pH 7.4 Buffer | 50 |
Note: This data is for illustrative purposes only and should be experimentally determined for your specific compound and conditions.
Tier 2: Advanced Formulation Strategies
If simple adjustments are insufficient, more advanced formulation techniques can be employed. Many of these strategies are centered around creating a more favorable environment for the drug molecule or altering its physical state.[10][11]
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds.[11][12]
-
Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the hydrophobic drug molecule, while the hydrophilic exterior remains exposed to the aqueous environment, thereby increasing the overall solubility of the drug-cyclodextrin complex.[11]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[13]
-
Experimental Protocol:
-
Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations.
-
Add an excess of your compound to each cyclodextrin solution.
-
Determine the solubility using the shake-flask method.
-
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).
-
Rationale: The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Experimental Protocol:
-
Prepare solutions of the surfactant in your aqueous buffer at concentrations above its CMC.
-
Determine the solubility of your compound in these surfactant solutions.
-
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[14][15]
-
Rationale: This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability.[15] Amorphous solid dispersions can prevent the drug from crystallizing, which can lead to higher apparent solubility.[12][16][17]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[1][15]
-
Preparation Methods: Solvent evaporation, melt extrusion, and spray drying.[15][18]
Workflow for Developing a Solid Dispersion
Caption: Workflow for Solid Dispersion Formulation.
Tier 3: Particle Size Reduction
Reducing the particle size of a compound can increase its surface area, which can lead to a faster dissolution rate.[]
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[10][14]
-
Rationale: The significant increase in surface area due to the small particle size enhances the dissolution rate and saturation solubility.[10]
-
Preparation Methods: Media milling and high-pressure homogenization.[14]
Logical Troubleshooting Flowchart
Caption: Stepwise Troubleshooting for Solubility Enhancement.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1347-1356.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Schanz, L., et al. (2022).
-
Pharmaceutical Technology. (2018). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 682395.
- Kumar, S., & Singh, P. (2014). a comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1-10.
- BenchChem. (2025). Enhancing the Aqueous Solubility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.
- Fernández, L., et al. (2010). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 27(1), 155-164.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
- Kumar, A., & Sahoo, S. K. (2022). Techniques used for Solubility Enhancement of Albendazole.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. Retrieved from [Link]
- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; Annex 8 (WHO Technical Report Series, No. 937).
-
Teva api. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]
-
Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]
Sources
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Technical Support Center: Stability of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Solution
Welcome to the technical support center for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific stability data for this molecule is not extensively published, this document leverages established principles of benzimidazolone chemistry to provide robust troubleshooting advice and preventative measures.
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its general stability, which makes it a cornerstone for many pharmaceutical agents.[1][2] However, like any complex organic molecule, its stability in solution can be influenced by various environmental factors. This guide will walk you through the most probable challenges—photodegradation, pH-mediated hydrolysis, and oxidation—and provide actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations and links them to potential underlying stability problems with this compound.
Issue 1: Inconsistent Results or Loss of Potency Over a Short Timeframe in Solution
Q: My assay results are inconsistent, or the compound seems to lose its activity shortly after being dissolved. What could be the cause?
A: This is a classic sign of compound degradation in your experimental medium. The most likely culprits for rapid degradation of benzimidazolone derivatives in solution are photodegradation and, to a lesser extent, hydrolysis at pH extremes.
Underlying Causes & Solutions:
-
Photodegradation: Benzimidazole derivatives are known to be sensitive to light, especially in solution.[3][4] Exposure to ambient laboratory light or specific wavelengths can induce photochemical reactions, leading to the formation of degradation products. Photolysis in aqueous solutions can result in dehydrodimerization or photohydrolysis.[5]
-
Immediate Action: Protect your solutions from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil. Minimize the time the solution is exposed to light during preparation and handling.
-
Long-Term Prevention: Store stock solutions and experimental samples in the dark, preferably at low temperatures (e.g., 4°C or -20°C) to slow down any potential degradation pathways.
-
-
pH-Mediated Hydrolysis: While the benzimidazolone core is relatively stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the urea-like moiety within the imidazolone ring or affect the methoxy group.
-
Immediate Action: Check the pH of your stock solution and final assay buffer. Ensure it is within a neutral and stable range (typically pH 6-8) unless your experiment specifically requires otherwise.
-
Preventative Protocol: When preparing stock solutions, use a well-buffered system. If you need to work at a non-neutral pH, conduct a preliminary time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to assess the compound's stability under those specific conditions using an appropriate analytical method like HPLC.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
Q: I'm analyzing my sample by HPLC and see new, unexpected peaks that grow over time. What do these represent?
A: The appearance and growth of new peaks are strong indicators of the formation of degradation products. The identity of these products depends on the degradation pathway.
Potential Degradation Pathways & Troubleshooting Steps:
-
Photodegradation Products: As mentioned, light exposure can lead to dimers or hydrolyzed products.[5]
-
Oxidative Degradation Products: Although less common for the core ring structure under standard conditions, the presence of oxidizing agents or exposure to air over long periods, especially with heating, can cause oxidation. Research on the thermal oxidation of the benzimidazole system suggests that the initial attack may occur on the benzene portion of the molecule.[6] The electron-donating nature of the methoxy group could potentially increase the susceptibility of the aromatic ring to oxidative processes.[7][8]
-
Hydrolytic Degradation Products: Cleavage of the imidazolone ring or the ether linkage of the methoxy group could occur under harsh pH conditions.
Experimental Workflow for Identification:
To systematically address this, a Forced Degradation Study is the recommended approach.[9][10] This involves intentionally exposing the compound to harsh conditions to generate potential degradants, which helps in developing a stability-indicating analytical method.[11][12][13]
FAQs: Handling and Storage of this compound
Q1: What is the best solvent for dissolving and storing this compound?
A1: For initial stock solutions, a high-purity, anhydrous organic solvent such as DMSO or ethanol is recommended. For aqueous experimental buffers, ensure the final concentration of the organic solvent is low and does not affect the assay. Always protect solutions from light. A study on similar benzimidazole derivatives showed stability in 0.2% DMSO for up to 96 hours when properly stored.[14]
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Form: The solid compound is expected to be significantly more stable than its solutions.[4] Store it in a tightly sealed container, protected from light and moisture, at a cool and stable temperature as recommended by the supplier.
-
Solutions: Prepare stock solutions fresh if possible. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in amber vials.
Q3: Is the methoxy group on the benzene ring a point of instability?
A3: The methoxy group is an electron-donating group, which activates the aromatic ring.[7] This can make the ring more susceptible to electrophilic attack and potentially oxidation.[8] While the ether linkage itself is generally stable, it can be cleaved under strongly acidic conditions.
Q4: My experiment requires elevated temperatures. How will this affect the compound's stability?
A4: While some benzimidazole drugs are stable in solid form up to 50°C, stability in solution at elevated temperatures is not guaranteed.[4] High temperatures can accelerate all degradation pathways, including hydrolysis and oxidation. It is crucial to run a temperature-stability profile for your specific experimental conditions using HPLC to monitor for degradation over the time course of your experiment.
Experimental Protocols
Protocol 1: Basic Stability Assessment in an Aqueous Buffer
This protocol provides a quick assessment of your compound's stability under your specific assay conditions.
-
Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Time Points: Aliquot the solution into separate, light-protected vials for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubation: Incubate the vials under the exact conditions of your experiment (temperature, light/dark).
-
Analysis: At each time point, immediately analyze the sample by a suitable analytical method (e.g., HPLC-UV).
-
Evaluation: Compare the peak area of the parent compound across the time points. A significant decrease (e.g., >5-10%) indicates instability. Also, monitor for the appearance of new peaks.
Protocol 2: Outline for a Forced Degradation Study
For a more comprehensive understanding of the compound's stability profile, a forced degradation study is recommended.[9][10]
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following stress conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to a photostability chamber with a controlled light source (e.g., Xenon lamp) as per ICH guidelines.[4]
-
-
Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) for each condition.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products). LC-MS can be used to identify the mass of the degradants.
-
Data Interpretation: Identify the conditions under which the compound degrades and characterize the resulting degradants. This information is invaluable for developing robust formulations and analytical methods.
Visualizing Stability Workflows
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting suspected instability issues.
Forced Degradation Study Overview
Caption: Overview of a forced degradation study workflow.
References
-
Wikipedia. (n.d.). Benzimidazole. Retrieved January 19, 2026, from [Link]
-
Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2959–2971. [Link]
-
ResearchGate. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved January 19, 2026, from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
-
Amaral, A. M., Nogueira, J. M., & Palma, P. J. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Journal of Environmental Management, 232, 934–942. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
ResearchGate. (n.d.). Photophysical study of benzimidazolone and its derivative molecules in solution. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. Retrieved January 19, 2026, from [Link]
-
Kirk, R. L., & Cohen, L. A. (1969). The Hydrolysis of Peptide Bonds by Intramolecular Participation of Benzimidazolium Ions. Journal of the American Chemical Society, 91(7), 1843–1848. [Link]
-
PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability.... Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7895. [Link]
-
ChemRxiv. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
Oxford Academic. (1989). Methodology for the Analysis of Benzimidazole Anthelmintics as Drug Residues in Animal Tissues. Journal of AOAC INTERNATIONAL. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
ResearchGate. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Retrieved January 19, 2026, from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of benzimidazolone derivative a combination of microwave irradiation and conventional heat. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. Foods, 12(15), 2931. [Link]
-
PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 19, 2026, from [Link]
-
DTIC. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. [Link]
-
ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
ResearchGate. (n.d.). Effects of lipophilicity by the position of methoxy group on aromatic ring. Retrieved January 19, 2026, from [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Technical Support Center: Optimizing 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Concentration to Reduce Cytotoxicity
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the experimental concentration of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one to minimize cytotoxicity while achieving the desired biological effect. While this specific benzimidazole derivative is often used as a synthetic intermediate[1], the principles and protocols outlined here are broadly applicable to novel small molecules where establishing a therapeutic window is critical. This resource is designed to be a practical, field-proven guide, blending established methodologies with expert insights to ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for unexpected cytotoxicity with a novel benzimidazole derivative like this compound?
A1: Unexpected cytotoxicity from a novel compound can stem from several factors. High concentrations can lead to off-target effects, where the compound interacts with unintended cellular machinery, disrupting essential processes.[2] The solvent, often DMSO, can also be toxic at higher concentrations. Additionally, the metabolic byproducts of the compound as it's processed by the cells may be more toxic than the parent molecule. It is also possible that the compound is inherently cytotoxic to the specific cell line being used, a characteristic that must be determined empirically.
Q2: How do I begin to determine a starting concentration range for my experiments?
A2: For a novel compound with limited public data, a broad-range dose-response experiment is the recommended starting point. A common approach is to use a serial dilution, for example, from 100 µM down to 1 nM. This initial screen will help identify a concentration range where you observe a biological effect and where cytotoxicity becomes apparent. For context, other benzimidazole derivatives have shown cytotoxic effects in the micromolar to nanomolar range against various cancer cell lines.[3]
Q3: What are the most common and reliable assays to measure cytotoxicity?
A3: The most widely used assays for cytotoxicity fall into a few categories. Metabolic assays , like the MTT or MTS assay, measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[4][5][6] Membrane integrity assays , such as the Lactate Dehydrogenase (LDH) assay, quantify the release of LDH from damaged cells into the culture medium.[7][8][9][10] For a more detailed understanding of the mechanism of cell death, apoptosis assays that measure markers like caspase activation are highly informative.[11][12][13]
Q4: My cells show morphological changes (e.g., rounding up, detaching) even at low concentrations of the compound. What does this indicate?
A4: Morphological changes are often early indicators of cellular stress or cytotoxicity. Rounding and detachment in adherent cell lines can suggest disruption of the cytoskeleton or the cell adhesion molecules. This does not always mean the cells are dead, but it is a sign that the compound is having a significant biological effect that could precede cell death. It is crucial to correlate these morphological observations with quantitative cytotoxicity assays.
Troubleshooting Guide
Issue 1: High background in my LDH cytotoxicity assay.
-
Question: I am observing high LDH release in my negative control wells. What could be the cause?
-
Answer: High background in an LDH assay can be due to several factors. Firstly, ensure that your cell seeding density is optimal; over-confluency can lead to spontaneous cell death. Secondly, rough handling of the cells during media changes or compound addition can cause mechanical damage to the cell membranes, leading to LDH release. Finally, some media components, particularly serum, can contain LDH. It is advisable to use a serum-free medium for the final incubation step before measuring LDH release or to run a "medium only" background control.[8]
Issue 2: My MTT assay results are not correlating with visual observations of cell death.
-
Question: I see significant cell death under the microscope, but my MTT assay shows only a small decrease in viability. Why might this be?
-
Answer: The MTT assay measures mitochondrial reductase activity, which can sometimes remain active for a period even after a cell is committed to apoptosis.[14] Additionally, if your compound interferes with cellular metabolism or mitochondrial function directly, it can lead to misleading MTT results.[14] In such cases, it is essential to use a complementary assay that measures a different aspect of cell death, such as membrane integrity (LDH assay) or an apoptosis marker (caspase activity), to validate your findings.
Issue 3: I'm not sure if the observed cell death is due to apoptosis or necrosis.
-
Question: How can I differentiate between apoptotic and necrotic cell death induced by my compound?
-
Answer: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of action. Apoptosis is a programmed cell death characterized by specific biochemical events like the activation of caspases.[12][15] Necrosis, on the other hand, is a more chaotic form of cell death resulting from acute injury and is associated with the loss of membrane integrity.[9] You can use an apoptosis assay, such as a caspase-3/7 activity assay, to look for hallmarks of apoptosis.[12] Concurrently, an LDH assay can indicate necrosis. If you observe caspase activation with minimal LDH release at earlier time points, it is likely apoptosis. Conversely, significant LDH release without caspase activation suggests necrosis.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
Protocol 2: Quantifying Cell Lysis with an LDH Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[7][9][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit's protocol.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually around 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[10]
Data Presentation
Table 1: Example Data from a Dose-Response Cytotoxicity Study
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 100 | 5.2 ± 1.1 | 92.5 ± 3.4 |
| 50 | 15.8 ± 2.5 | 78.1 ± 4.2 |
| 25 | 45.3 ± 3.8 | 42.6 ± 3.9 |
| 12.5 | 80.1 ± 4.1 | 15.3 ± 2.1 |
| 6.25 | 95.7 ± 3.5 | 5.1 ± 1.5 |
| 0 (Vehicle) | 100 ± 2.9 | 4.5 ± 1.2 |
Mechanistic Insights: Signaling Pathways in Drug-Induced Cytotoxicity
Understanding the underlying signaling pathways involved in cytotoxicity can provide valuable insights into the mechanism of action of this compound. Many small molecule drugs induce cytotoxicity through the activation of stress-activated protein kinase pathways, such as c-Jun N-terminal kinase (JNK) and p38 MAPK, which can lead to apoptosis.[17][18][19] These pathways can be activated by a variety of cellular stresses, including oxidative stress, which can be a consequence of drug metabolism.[18][20]
The balance between pro-survival signals (e.g., through the PI3K/Akt pathway) and pro-apoptotic signals often determines the fate of a cell.[20][21] For instance, the JNK pathway can promote apoptosis by activating pro-apoptotic Bcl-2 family members like Bax and Bak, or by inhibiting anti-apoptotic members like Bcl-2 itself.[17]
Visualizing Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.
Caption: A simplified diagram of potential signaling pathways involved in drug-induced apoptosis.
References
-
Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK signaling in apoptosis. Oncogene, 27(48), 6245-6251. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved January 19, 2026, from [Link]
-
Cai, S. X., & Drewe, J. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 575-587. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 19, 2026, from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 19, 2026, from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Cell-based apoptosis assays in oncology drug discovery. Retrieved January 19, 2026, from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved January 19, 2026, from [Link]
-
Han, D., Ybanez, M. D., & Kaplowitz, N. (2010). Signal transduction pathways involved in drug-induced liver injury. Handbook of experimental pharmacology, (196), 267–297. [Link]
-
Hu, X. F., Li, Y. L., Wang, Y. N., & Jiang, Y. (2001). Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer. Breast cancer research and treatment, 70(1), 11–20. [Link]
-
Han, D., Ybanez, M. D., & Kaplowitz, N. (2010). Signal Transduction Pathways Involved in Drug-Induced Liver Injury. ResearchGate. [Link]
-
Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC advances, 14(41), 29699–29715. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Link]
Sources
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- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Precipitation of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Experimental Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. Precipitation of a test compound is a critical experimental issue that can lead to inaccurate concentration determination, loss of biological activity, and unreliable results. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the successful use of this compound in your experiments.
Understanding the Compound: this compound
This compound belongs to the benzimidazole class of molecules. Benzimidazole derivatives are noted for their wide range of biological activities but often present a challenge due to their limited water solubility.[1][2] The structure of this compound, with its aromatic rings and limited polar functional groups, suggests a hydrophobic nature, making it prone to precipitation in aqueous-based experimental media.
Key Compound Properties:
-
Molecular Formula: C₁₀H₁₂N₂O₂[3]
-
Molecular Weight: 192.21 g/mol [3]
-
CAS Number: 64107-38-6[3]
-
General Solubility Profile: Benzimidazoles are typically weak bases and show increased solubility in polar organic solvents like DMSO and alcohols, and in acidic solutions.[1][4] Their solubility in neutral aqueous solutions, such as cell culture media, is often low.
Part 1: Troubleshooting Guide (Q&A)
This section addresses the most common precipitation issues in a direct question-and-answer format.
Q1: My compound precipitated immediately after I added my DMSO stock to the cell culture media. What happened and how can I fix it?
A1: This is a classic case of acute precipitation due to exceeding the aqueous solubility limit.
-
The Cause (Mechanism): this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, cell culture medium is over 99% aqueous. When you introduce the DMSO stock into the media, the DMSO rapidly disperses, and the compound is suddenly exposed to an aqueous environment where it is poorly soluble.[5] This creates a supersaturated state, causing the compound to rapidly "crash out" or precipitate. This is especially common if the stock is added too quickly or the media is cold.[6]
-
The Solution (Protocol & Best Practices):
-
Pre-warm your media: Always use media pre-warmed to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent, and even a small increase can help.[7]
-
Optimize the dilution technique: Do not add the stock solution directly into the bulk media. Instead, add the stock solution dropwise to the surface of the media while gently swirling or vortexing. This prevents localized high concentrations that trigger precipitation.[6]
-
Consider an intermediate dilution step: If precipitation is persistent, try a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add this intermediate stock to your media. This reduces the concentration gradient during the final dilution.
-
Lower the final concentration: Your target concentration may simply be above the compound's solubility limit in your specific media. Test a lower final concentration to see if precipitation is avoided.[8]
-
Q2: I successfully prepared my media with the compound, but I see a precipitate after several hours or a day in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
-
Potential Causes:
-
pH Shift: As cells metabolize, they produce lactic acid and CO₂, which can lower the pH of the culture medium over time.[6] Benzimidazoles are weakly basic, and their solubility is highly pH-dependent.[1][9] A decrease in pH could potentially reduce the solubility of this compound, leading to precipitation.
-
Temperature Fluctuations: Removing plates from a 37°C incubator for microscopy at room temperature can cause a temperature drop sufficient to decrease solubility and induce precipitation.[7][10]
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming less soluble complexes over time.[6]
-
Evaporation: Improperly sealed plates or low humidity in the incubator can lead to evaporation, increasing the concentration of all components, including your compound, potentially pushing it past its solubility limit.[7][10]
-
-
Preventative Measures:
-
Ensure Proper Buffering: Use a robustly buffered medium (e.g., HEPES) if you suspect significant pH shifts are occurring.
-
Minimize Temperature Changes: When performing microscopy or other manipulations, try to use a heated stage or minimize the time the culture is outside the incubator.
-
Maintain Incubator Humidity: Ensure the incubator's water pan is full to prevent media evaporation.[10]
-
Test Serum Effects: If using serum, test whether the precipitation occurs in serum-free media. While serum proteins can sometimes aid solubility, they can also cause interactions.
-
Q3: What is the best way to prepare my stock solution, and are there any alternatives to DMSO?
A3: Proper stock solution preparation is the foundation for a successful experiment. While DMSO is the most common choice, alternatives exist.
-
Best Practices for DMSO Stock Solutions:
-
Use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.[8]
-
Calculate the required mass for your desired concentration (e.g., 10 mM) based on the compound's molecular weight (192.21 g/mol ).[11]
-
After adding the compound to the DMSO, ensure complete dissolution. Use a vortex mixer and, if necessary, a brief sonication. Visually inspect against a light source to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation.[12][13]
-
-
Alternative Solvents & Formulations:
-
Ethanol: Can be an alternative to DMSO and is sometimes less toxic to cells. However, its solvating power for this class of compounds may be lower.[12]
-
Solubilizing Agents (Excipients): For particularly challenging compounds, the use of pharmaceutically accepted excipients can dramatically improve aqueous solubility. These should be tested for compatibility with your specific cell line.
-
| Excipient Type | Example | Mechanism of Action | Considerations |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[14] | Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior interacts with water.[15] | Very effective for many compounds.[16] May affect the free concentration of the drug. |
| Surfactants | Kolliphor® EL (formerly Cremophor® EL) | Forms micelles that encapsulate the hydrophobic compound. | Can have inherent biological activity or cytotoxicity that must be controlled for. |
| Co-solvents | Polyethylene glycol (PEG) | Can be used in combination with other solvents to improve solubility. | High concentrations can be viscous or toxic to cells. |
Part 2: Experimental Protocols & Visual Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Target Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight (MW): 192.21 g/mol
-
Mass needed for 1 mL (0.001 L) of stock:
-
Mass (g) = 0.010 mol/L * 0.001 L * 192.21 g/mol = 0.00192 g = 1.92 mg
-
-
-
Procedure:
-
Accurately weigh 1.92 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile-filtered DMSO.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually confirm the absence of any particulate matter.
-
Dispense into small-volume, single-use aliquots (e.g., 20 µL) and store at -20°C.
-
Protocol 2: Recommended Workflow for Preparing Final Working Solution
This workflow is designed to minimize the risk of precipitation upon dilution into aqueous media.
Caption: Workflow for preparing the final working solution.
Troubleshooting Decision Tree
If you encounter precipitation, use this decision tree to identify the likely cause and find a solution.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Troubleshooting off-target effects of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Introduction for the Investigator
Welcome to the technical support guide for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals actively using this compound in their experiments. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[1] This promiscuity, while beneficial for discovering novel activities, necessitates a rigorous approach to identifying and mitigating potential off-target effects.
Unexpected biological activity or toxicity can confound experimental results and lead to costly failures in later stages of drug development.[2][3] It is estimated that small molecule drugs, on average, interact with 6-11 distinct targets.[4][5] This guide provides a structured, question-and-answer framework to help you troubleshoot unexpected results, validate on- and off-target activities, and ensure the integrity of your data. We will explore both predictive computational methods and definitive experimental profiling to build a comprehensive understanding of your molecule's biological footprint.
Frequently Asked Questions (FAQs)
Q1: What exactly are "off-target" effects and why are they a concern with a benzimidazole-based compound?
A1: An "off-target" effect is any interaction of a small molecule with a biological macromolecule (like a protein) other than its intended primary target.[6] These unintended interactions can lead to a variety of outcomes, including:
-
Toxicity: Interactions with critical cellular machinery can cause adverse events, a major reason for drug candidate failure in preclinical and clinical stages.[7]
-
Polypharmacology: Sometimes, off-target effects can be beneficial and contribute to the drug's overall therapeutic efficacy, a concept known as polypharmacology.[8]
The benzimidazole core in this compound is a common motif in many kinase inhibitors and other pharmacologically active agents.[9][10] This scaffold's geometry and hydrogen bonding capabilities allow it to fit into the ATP-binding pockets of many kinases, making kinase panels a primary concern for off-target screening.
Q2: What is the general strategy for investigating potential off-target effects?
A2: A robust strategy combines computational prediction with experimental validation. This tiered approach, outlined in the workflow below, allows for efficient and cost-effective de-risking of a compound. The process begins with broad, predictive methods and funnels down to specific, hypothesis-driven validation experiments.
Q3: Are there commercial services available for off-target profiling?
A3: Yes, numerous contract research organizations (CROs) offer comprehensive off-target screening services. These are invaluable for early-stage drug discovery.[11] Common offerings include:
-
Safety Pharmacology Panels: These screen your compound against a broad range of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and transporters.[11]
-
Kinase Panels: Given the benzimidazole scaffold, screening against a large panel of kinases (e.g., 400+ kinases) is highly recommended to understand the selectivity profile of your compound.
-
Cell Microarray Screening: This technology assesses binding against a vast library of human plasma membrane and secreted proteins expressed in human cells, offering a broad and physiologically relevant screen.[12][13]
Troubleshooting Guide
Q4: My compound shows potent activity in a cell-based phenotypic assay, but it is much weaker against my intended purified target protein. How do I begin to identify the real target?
A4: This is a classic drug discovery scenario that strongly suggests an off-target mechanism. The goal is to move from an observed phenotype to an identified molecular target, a process called "target deconvolution."
Causality: A significant discrepancy between cellular potency (EC₅₀) and biochemical potency (IC₅₀) can arise if your compound is acting through a different target in the cell, if it's being metabolized into a more active form, or if it's engaging a multi-component complex not present in the purified assay.
Troubleshooting Workflow:
-
Confirm the Phenotype: First, ensure the phenotype is robust and reproducible. Use a structurally related but inactive analogue of your compound as a negative control. If the inactive analogue does not produce the phenotype, it confirms the effect is specific to the pharmacophore.
-
Affinity-Based Proteomics: This is a powerful, unbiased approach.
-
Protocol: Synthesize a version of this compound that is attached to a linker and immobilized on a solid support (e.g., Sepharose beads).
-
Incubate these "bait"-coated beads with a whole-cell lysate from the cells used in your phenotypic assay.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins, often by competing with an excess of the free, non-immobilized compound.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Self-Validation: Always run a parallel experiment with control beads (no compound) to subtract non-specific binders.
-
-
Computational Prediction: While the affinity proteomics experiment is running, use computational tools to generate a list of testable hypotheses.[8] Web-based servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach) can predict potential targets based on the chemical structure of your compound.
-
Hypothesis Testing: Cross-reference the list of proteins from your affinity proteomics experiment with the predictions from the in silico analysis. Prioritize targets that appear on both lists for subsequent validation (see Q5).
Q5: An off-target screen identified a potential interaction with Kinase X. How do I confirm this is a real, functionally relevant interaction?
A5: A hit from a large screen is just the starting point. A systematic validation cascade is essential to confirm the interaction's authenticity and its role in any observed cellular phenotype.
Causality: A primary screen hit only suggests a potential interaction under specific assay conditions. It's crucial to confirm direct binding, determine the potency and mode of inhibition, and finally, establish that the compound engages and inhibits the target within a cellular context at relevant concentrations.
Step-by-Step Validation Protocol:
-
Confirm Direct Binding:
-
Method: Use a biophysical technique that doesn't rely on enzyme activity, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Rationale: This confirms a direct, physical interaction between your compound and purified Kinase X, providing key kinetic (KD, kon, koff) or thermodynamic (ΔH, ΔS) data. This step rules out artifacts from the primary screening assay.
-
-
Determine Biochemical Potency (IC₅₀):
-
Method: Perform a dose-response inhibition assay using purified Kinase X and its specific substrate.
-
Rationale: This quantifies the functional inhibitory potency of your compound. It's critical to determine if the IC₅₀ value is low enough to be relevant at the concentrations where you observe a cellular effect.
-
Data Presentation:
-
| Compound Concentration (nM) | % Kinase X Activity |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 10 | 85 |
| 50 | 52 |
| 100 | 25 |
| 500 | 5 |
| 1000 | 2 |
-
Establish Cellular Target Engagement:
-
Method: Use an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to prove your compound binds to Kinase X inside intact cells.
-
Rationale: A compound must be able to enter the cell and find its target to be functional. This step confirms target engagement in the relevant biological environment.
-
-
Verify Downstream Pathway Modulation:
-
Method: Treat cells with a dose-response of your compound and perform a Western blot for a known, direct substrate of Kinase X (e.g., Phospho-Substrate Y).
-
Rationale: This links target engagement to a functional cellular outcome. A dose-dependent decrease in the phosphorylation of Substrate Y should correlate with the cellular EC₅₀ of your compound.
-
Self-Validation: Include a known, selective inhibitor of Kinase X as a positive control. The phenotype caused by your compound should match the positive control.
-
-
Link Target to the Overall Phenotype:
-
Method: Use a target-specific method like siRNA or CRISPR/Cas9 to knock down/out Kinase X.
-
Rationale: If inhibiting Kinase X with your compound is responsible for the phenotype, then removing the kinase via genetic methods should mimic the phenotype. This is the ultimate validation that connects the off-target to the observed biological effect.[14][15]
-
Q6: My compound is causing unexpected toxicity in cell culture. How can I determine if this is an on-target or off-target effect?
A6: Differentiating on-target from off-target toxicity is a critical decision point in any project.[16]
Causality: Toxicity can occur if the intended target is essential for normal cell viability (on-target toxicity) or if the compound hits an unrelated protein that is critical for survival (off-target toxicity). The goal is to separate the pharmacology of the target from the pharmacology of the compound.
Troubleshooting Strategy:
-
Correlate Potency with Toxicity: Perform a dose-response curve for both the desired on-target activity (e.g., inhibition of a specific pathway marker) and toxicity (e.g., using a CellTiter-Glo® viability assay).
-
If On-Target: The IC₅₀ for the on-target effect and the EC₅₀ for toxicity should be very close.
-
If Off-Target: You may see a significant window between the on-target IC₅₀ and the toxic EC₅₀, suggesting toxicity is mediated by a less potent interaction with a different target.
-
-
Use a Tool Compound Approach:
-
Method: Synthesize or acquire several analogues of this compound with varying potency against your primary target. This should include a highly potent analogue and a "dead" analogue that is structurally similar but inactive against the primary target.
-
Rationale:
-
If toxicity tracks with on-target potency (the most potent compound is the most toxic, and the dead analogue is non-toxic), the toxicity is likely on-target .[16]
-
If the dead analogue is still toxic, or if toxicity does not correlate with on-target potency, the toxicity is almost certainly caused by an off-target effect.[16]
-
-
-
Genetic Validation:
-
Method: Use CRISPR to create a cell line where your on-target is knocked out.
-
Rationale: If the toxicity is on-target, the knockout cell line should be resistant to your compound (as the target is no longer present). If the knockout cell line is still sensitive to your compound, the toxicity is mediated by an off-target.
-
References
- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Liston, A., & Dooley, J. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]
-
Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology. Available at: [Link]
-
Liston, A., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]
- Tang, D. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology.
-
CRISPRMED26. (2025). Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages. Fourwaves. Available at: [Link]
-
A-R., A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]
-
Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery. Available at: [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Available at: [Link]
-
Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
bioRxiv. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Available at: [Link]
-
Lazzarotto, C. R., et al. (2021). Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq+. ResearchGate. Available at: [Link]
-
Limsirichai, P., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Inflammation and Regeneration. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]
-
Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech. Available at: [Link]
-
Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Available at: [Link]
-
Labcorp. (2025). An in vitro solution to model off-target effects. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
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- 6. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
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- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 16. youtube.com [youtube.com]
Minimizing autofluorescence of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in imaging
Welcome to the technical support center for advanced imaging applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of autofluorescence in imaging experiments. While the principles discussed here are broadly applicable, they are presented to assist users who may be encountering autofluorescence challenges, including those working with novel or proprietary compounds such as 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Introduction to Autofluorescence
Autofluorescence is the natural emission of light by biological structures or other components within a sample that are not the intended target of fluorescent labeling.[1][2] This intrinsic fluorescence can be a significant source of background noise, potentially masking the true signal from your fluorescent probe and complicating data interpretation.[1][3][4] Understanding and mitigating autofluorescence is therefore a critical step in generating high-quality, reliable imaging data.
Autofluorescence can arise from various endogenous molecules, including:
-
Metabolic cofactors: NADH and flavins are primary contributors, especially in metabolically active cells.[1][5]
-
Structural proteins: Collagen and elastin, major components of the extracellular matrix, are known to autofluoresce, primarily in the blue and green spectral regions.[1][5]
-
Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and is a strong source of broad-spectrum autofluorescence.[1] Heme groups in red blood cells also contribute to background fluorescence.[1][5]
-
Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[5][6]
The following sections provide a structured, question-and-answer guide to help you troubleshoot and minimize autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing high background fluorescence in my unstained control samples. What are the likely sources and how can I identify them?
A1: High background in unstained controls is the classic sign of autofluorescence. The first step is to systematically identify the source.
-
Causality: Autofluorescence can be intrinsic to the sample (e.g., cell type, tissue composition) or induced by the experimental protocol (e.g., fixation, media).[6][7]
-
Troubleshooting Workflow:
-
Image an unstained, unfixed sample: This will reveal the baseline autofluorescence of your biological specimen.
-
Image an unstained, fixed sample: Comparing this to the unfixed sample will show the contribution of the fixation process to the overall autofluorescence. Aldehyde fixatives are common culprits.[5]
-
Check your reagents: Image a slide with only mounting medium to ensure it is not fluorescent. Similarly, check any buffers or solutions used during the staining protocol.
-
-
Visualizing the Workflow:
Q2: My tissue samples, particularly those fixed with formalin, show significant autofluorescence. How can I reduce this?
A2: Formalin-fixed paraffin-embedded (FFPE) tissues are notoriously autofluorescent. [5]Several strategies can be employed before and after staining to mitigate this.
-
Pre-Staining Approaches:
-
Optimize Fixation: Reduce the fixation time to the minimum required for adequate preservation. [5]Over-fixation can increase autofluorescence.
-
Alternative Fixatives: Consider using non-aldehyde fixatives like chilled methanol or ethanol for cell cultures or cryosections, as these tend to induce less autofluorescence. [5] * Perfusion: For animal studies, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a major source of heme-related autofluorescence. [5][6]
-
-
Post-Fixation/Pre-Staining Treatments (Chemical Quenching):
-
Sodium Borohydride (NaBH₄): This reducing agent can diminish aldehyde-induced autofluorescence. However, its effects can be variable. [5] * Commercial Quenching Reagents: Several commercial kits are available that use proprietary formulas to quench autofluorescence from various sources. [8][9][10][11]These often offer a more consistent and user-friendly approach. For example, some kits use hydrophilic molecules that bind to sources of autofluorescence like collagen and elastin, thereby quenching their fluorescence. [8][9]
-
-
Data Summary: Common Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Considerations |
| Sodium Borohydride | Aldehyde-induced | Can have variable efficacy. [5] |
| Sudan Black B | Lipofuscin | Can introduce its own background signal. |
| Copper Sulfate (CuSO₄) | Lipofuscin, Heme | Can potentially reduce specific signal at high concentrations. [9] |
| Commercial Kits | Broad-spectrum (e.g., aldehydes, collagen, elastin) | Optimized for ease of use and consistency. [10][11] |
Q3: Can I use photobleaching to reduce autofluorescence, and will it affect my fluorescent probe?
A3: Yes, photobleaching is a viable and often effective method for reducing autofluorescence. [12][13]
-
The Principle: Autofluorescent molecules, like all fluorophores, are susceptible to photodegradation (photobleaching) upon prolonged exposure to high-intensity light. By intentionally photobleaching the sample before applying your fluorescent probes, you can significantly reduce the background signal. [14][15]* Step-by-Step Protocol for Pre-Staining Photobleaching:
-
Prepare your tissue section or cells on the slide as you normally would up to the point of adding your fluorescent label.
-
Expose the sample to a high-intensity light source. This can be the mercury arc lamp of a fluorescence microscope or a dedicated LED array. [14][16][17]White light is often effective as it covers a broad spectrum. [14] 3. The duration of photobleaching can range from 15 minutes to several hours, depending on the sample and the intensity of the light source. [16][18]It is advisable to empirically determine the optimal time for your specific sample type.
-
After photobleaching, proceed with your standard immunofluorescence or fluorescent staining protocol. The specific signal from your probe should now be visible against a much darker background.
-
-
Key Considerations:
-
This technique is performed before the application of your fluorescent probes to avoid bleaching your signal of interest.
-
The effectiveness of photobleaching can vary depending on the source of autofluorescence. [16]
-
Q4: I am still struggling with autofluorescence even after trying the above methods. Are there any imaging-based techniques I can use?
A4: Yes, when physical or chemical methods are insufficient, computational approaches during image acquisition and analysis can be very powerful.
-
Spectral Imaging and Linear Unmixing:
-
Causality: This technique leverages the fact that your fluorescent probe and the autofluorescence have different emission spectra. [19]Even if they overlap, their spectral signatures are distinct.
-
How it Works: A spectral detector on the microscope captures the fluorescence emission across a range of wavelengths, creating a "lambda stack" for each pixel in the image. By providing the microscope software with the pure emission spectrum of your fluorophore and the spectrum of the autofluorescence (obtained from an unstained control), a process called linear unmixing can mathematically separate the two signals. [20][21][22] * Benefit: This is a highly effective method for removing autofluorescence and can improve the signal-to-noise ratio significantly. [20][21]
-
-
Visualizing the Spectral Unmixing Workflow:
Caption: The process of spectral imaging and linear unmixing.
-
Fluorescence Lifetime Imaging (FLIM):
-
Principle: FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This "lifetime" is an intrinsic property of a fluorophore. Autofluorescent species often have different fluorescence lifetimes than common fluorophores.
-
Application: By measuring the fluorescence lifetime at each pixel, it is possible to create an image where the contrast is based on lifetime rather than intensity, effectively separating the signal of interest from the autofluorescent background. [15]
-
Q5: How does the choice of fluorophore impact autofluorescence?
A5: Choosing the right fluorophore is a critical and proactive step in minimizing the impact of autofluorescence.
-
Shift to Longer Wavelengths: Autofluorescence is typically most prominent in the blue and green regions of the spectrum. [1]By selecting fluorophores that excite and emit in the red or far-red wavelengths (e.g., >600 nm), you can often avoid the worst of the autofluorescence. [5][8]* Use Bright, Photostable Dyes: Brighter fluorophores will provide a stronger signal, which can help to overcome the background noise from autofluorescence. [3]Titrating your fluorescent reagent to find the optimal concentration that maximizes the signal-to-noise ratio is also recommended. [3]
-
Fluorophore Selection Guide:
| Spectral Range | Autofluorescence Level | Recommended Fluorophores |
| Blue-Green (400-550 nm) | High | Use with caution; may require significant quenching or spectral unmixing. |
| Yellow-Orange (550-600 nm) | Moderate | A good compromise for many applications. |
| Red/Far-Red (>600 nm) | Low | Highly Recommended to avoid autofluorescence. |
References
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Retrieved from [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
-
MDPI. (2023, February 8). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Retrieved from [Link]
-
PubMed. (2020, September 1). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]
-
ACS Publications. (2023, February 27). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]
-
SciSpace. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]
-
University of Nottingham. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
ImageJ. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from [Link]
-
Semantic Scholar. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. (2020, December 23). How can we reduce the autofluorescence or background fluorescence in immunohistochemistry?. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
ScienceDirect. (2024, December 30). Benzo[f]indazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoclick and Release for Spatiotemporally Localized Theranostics of Single Cells via In Situ Generation of 1,3‐Diaryl‐1H‐benzo[f]indazole‐4,9‐dione. Retrieved from [Link]
-
SPIE Digital Library. (2005, July 1). Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. Retrieved from [Link]
-
PubMed. (2025, November). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]
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- 22. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Refining Purification Methods for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the purification of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for refining purification protocols. The information herein is grounded in established chemical principles and field-proven techniques to ensure you can achieve the highest purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows multiple spots on TLC and a low purity by HPLC analysis. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial work-up is a common issue, often stemming from unreacted starting materials or the formation of side products. The benzimidazole core is typically formed via condensation reactions, which can sometimes be incomplete or lead to undesired products.[1]
Common Impurities and Their Origins:
| Impurity | Potential Origin | Recommended Removal Strategy |
| Unreacted o-phenylenediamine derivatives | Incomplete reaction or incorrect stoichiometry.[2] | Acid wash during work-up, followed by recrystallization or column chromatography. |
| N-Alkylation side products | Presence of alkylating agents or in-situ formation.[2] | Column chromatography with a carefully selected solvent system. |
| Oxidation products | Exposure of starting materials like o-phenylenediamine to air.[2] | Treatment with activated carbon during recrystallization. |
| Positional Isomers | During the synthesis of related benzimidazoles, the formation of positional isomers has been observed.[3] | High-performance liquid chromatography (HPLC) or careful column chromatography.[4][5] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Issue 2: Difficulty with Recrystallization
Question: I'm having trouble recrystallizing my this compound. It either oils out or the recovery is very low. How can I optimize this process?
Answer:
Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent. For benzimidazole derivatives, a range of solvents from hydrocarbons to alcohols can be effective.[6] The key is to find a solvent (or solvent system) where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Protocol for Solvent Screening:
-
Small-Scale Testing: In separate small test tubes, place a few milligrams of your crude product.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening include ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes.[6]
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture. A good recrystallization solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Oiling Out: If the product "oils out" (forms a liquid layer instead of crystals), it may be due to the presence of impurities or cooling the solution too quickly. Try using a solvent pair (e.g., ethanol/water) or a more non-polar solvent.
Issue 3: Persistent Colored Impurities
Question: After purification, my final product remains a yellow or brown color. How can I obtain a white, crystalline solid?
Answer:
Colored impurities in benzimidazole syntheses are often due to the oxidation of electron-rich aromatic precursors.[2][7] These impurities can be stubborn but are often removable.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the Crude Product: In a suitable recrystallization solvent, dissolve your colored product by heating.
-
Add Activated Carbon: To the hot solution, add a small amount of activated carbon (charcoal). Be cautious as the solution may bump.
-
Hot Filtration: Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: Both normal-phase and reverse-phase chromatography can be effective for benzimidazole derivatives.[4][8] For normal-phase column chromatography on silica gel, a common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific impurities present. For more challenging separations, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) can provide excellent resolution.[4]
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring purification.[8] Use the same eluent system for TLC as you plan to use for column chromatography to get a good indication of the separation. Staining with potassium permanganate or visualization under UV light can help to identify different components.
Q3: Are there any stability concerns with this compound during purification?
A3: Some benzimidazole derivatives can be sensitive to strong acids or bases, and prolonged exposure to silica gel can sometimes cause degradation.[7] It is generally advisable to use neutral or slightly basic conditions during work-up and to perform chromatography efficiently to minimize contact time with the stationary phase.
Q4: My compound is an oil and won't solidify. What should I do?
A4: Some benzimidazole derivatives are known to be oils and difficult to crystallize.[9] If recrystallization fails, column chromatography is the next best option. If the purified product is still an oil, you can try dissolving it in a minimal amount of a volatile solvent and then removing the solvent under high vacuum.
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the silica-adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Caption: Workflow for Column Chromatography.
References
-
Synthesis and Development of Mobile Phase by Thin-Layer Chromatography of Benzimidazole. (2022). IJCRT.org. Available at: [Link]
-
Benzimidazolone. (2018). SIELC Technologies. Available at: [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents.
-
Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2025). ResearchGate. Available at: [Link]
-
A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. (2003). TÜBİTAK Academic Journals. Available at: [Link]
-
Bangade, V. M., Malia, P. R., & Meshram, H. M. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(4), 2266–2274. Available at: [Link]
-
5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. (n.d.). Chemspace. Available at: [Link]
- Crystals of benzimidazole derivatives and their production. (n.d.). Google Patents.
-
Hagar, M., Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1476–1480. Available at: [Link]
-
Sadaphal, S., Xiangliang, H., Ambre, R., Chothe, S., xiong, W., & cong, X. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. Available at: [Link]
-
Identification, synthesis and characterization of impurities of diazepam. (2015). JOCPR. Available at: [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Available at: [Link]
-
Supporting Information - Beilstein Journals. (n.d.). Beilstein Journals. Available at: [Link]
-
Jordan, J. B., et al. (2020). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 15(15), 1425-1434. Available at: [Link]
-
5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. (n.d.). Veeprho. Available at: [Link]
-
N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses. Available at: [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem. Available at: [Link]
-
Novitchi, G., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 11(1), 76. Available at: [Link]
-
(1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methanesulfinic Acid. (n.d.). Pharmaffiliates. Available at: [Link]
-
Wang, Y., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Organic Letters, 23(2), 479-483. Available at: [Link]
-
Davoren, J. E., et al. (2016). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 7(12), 1101-1106. Available at: [Link]
-
Dake, G. G., Blanchard, N., & Kaliappan, K. P. (2019). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. The Journal of Organic Chemistry, 84(16), 10328-10337. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Benzimidazolone | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one degradation and storage conditions
Welcome to the technical support center for 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
I. Compound Overview and Stability Profile
This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive compounds.[1] Its stability is a critical parameter that can impact the quality, purity, and potency of downstream products. While specific degradation pathways for this molecule are not extensively published, its benzimidazole core and substituent groups suggest potential susceptibility to hydrolysis, oxidation, and photolytic degradation.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Off-White Solid[2] |
| Recommended Storage | 2-8°C, sealed, dry[1][2] |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, the compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Inert gas blanketing (e.g., with argon or nitrogen) is recommended for extended storage to minimize the risk of oxidative degradation.
Q2: I observe a change in the color of my solid compound over time. What could be the cause?
A2: A change in color, such as yellowing or browning, often indicates degradation. This could be due to exposure to light (photodegradation) or air (oxidation). It is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to the atmosphere.
Q3: My compound shows poor solubility in my desired solvent system. What can I do?
Q4: I see an unexpected peak in my HPLC analysis of a freshly prepared solution. What could be the source?
A4: An unexpected peak could be an impurity from the synthesis or a degradation product formed during sample preparation. Ensure your solvents are of high purity and that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) for an extended period before analysis. It is also recommended to run a blank (solvent only) to rule out any contamination from the mobile phase.
III. Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and mitigating degradation of this compound during your experiments.
Issue 1: Appearance of Degradation Products in Solution
Scenario: You observe new peaks in your chromatogram after your compound has been in solution for a period of time.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: The benzimidazolone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting:
-
Maintain the pH of your solution within a neutral range (pH 6-8) if possible.
-
If your experimental conditions require acidic or basic media, prepare solutions fresh and use them immediately.
-
Perform a time-course study by analyzing the solution at different time points to understand the rate of degradation.
-
-
-
Oxidative Degradation: The methoxy group and the aromatic ring can be sites for oxidation.
-
Troubleshooting:
-
Degas your solvents before use to remove dissolved oxygen.
-
Consider adding an antioxidant (e.g., BHT, ascorbic acid) to your solution, if compatible with your downstream application.
-
Work under an inert atmosphere (e.g., in a glovebox) for sensitive experiments.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Troubleshooting:
-
Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Minimize exposure to ambient light during sample preparation and analysis.
-
-
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for degradation in solution.
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5] The following are generalized protocols for stress testing of this compound.
Objective: To intentionally degrade the compound to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered optimal.[3]
Analytical Method: A stability-indicating HPLC method should be used. This method must be able to separate the parent compound from all degradation products.
Protocol 1: Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M HCl to the solution.
-
Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample before HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound.
-
Add 0.1 M NaOH to the solution.
-
Incubate at room temperature and monitor for degradation over time.
-
Neutralize the sample before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in water (or a co-solvent system if solubility is an issue).
-
Incubate at a controlled temperature (e.g., 60°C) and monitor over time.
-
Protocol 2: Oxidative Degradation
-
Prepare a solution of the compound.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, and monitor for degradation over time.
Protocol 3: Photolytic Degradation
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analyze the samples at appropriate time points.
Protocol 4: Thermal Degradation
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Monitor for degradation and physical changes over time.
Predicted Degradation Pathway
Based on the structure of this compound, the following degradation pathways can be hypothesized:
Caption: Predicted degradation pathways for the compound.
V. References
-
MySkinRecipes. This compound. [Link]
-
Pharmaffiliates. 5-Methoxy-1,3-dihydrobenzimidazol-2-one. [Link]
-
Pharmaffiliates. 1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid. [Link]
-
Revised manuscript. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Verma, A., Singla, S., & Palia, P. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89. [Link]
-
Jetir.org. AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]
Sources
Validation & Comparative
A Comparative Guide to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazolone Derivatives in Drug Discovery
Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazolone core, a bicyclic heterocyclic system, is a cornerstone in modern drug discovery.[1][2] Its rigid structure, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of a wide array of therapeutic agents targeting diverse biological pathways.[1][2] This guide provides a comparative analysis of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a key pharmaceutical intermediate, against other notable benzimidazolone derivatives. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols for their evaluation, empowering researchers in their quest for novel therapeutics.
Focus Compound: this compound
This compound is primarily recognized as a crucial building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS) and protein kinases.[3] Its chemical structure features key substitutions that are predicted to influence its biological activity based on established SAR principles for the benzimidazolone class.
-
5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electron density of the aromatic ring system. This can modulate the compound's interaction with biological targets and affect its metabolic stability.
-
N1 and N3-Dimethylation: The presence of methyl groups on both nitrogen atoms of the imidazolone ring blocks the hydrogen bond donating capabilities at these positions. This modification significantly impacts the molecule's polarity and how it fits into the binding pockets of target proteins.
Comparative Analysis with Other Benzimidazolone Derivatives
To understand the potential of this compound, we will compare it with two other benzimidazolone derivatives for which biological data has been published. This comparative approach will highlight the impact of specific structural modifications on biological activity.
Table 1: Comparative Profile of Benzimidazolone Derivatives
| Feature | This compound | 5-Fluoro-6-methyl-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1,3-Bis(2-phenoxyethyl)-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Structure | See Figure 1 | See Figure 1 | See Figure 1 |
| Key Substitutions | 5-Methoxy, N1,N3-Dimethyl | 5-Fluoro, 6-Methyl, N1-Piperidinyl | 5-Nitro, N1,N3-Bis(2-phenoxyethyl) |
| Reported/Potential Biological Target | CNS receptors, Protein Kinases (predicted) | Muscarinic M1 Receptor Agonist | Antimicrobial Agent |
| Key SAR Implication | Methoxy and dimethyl substitutions likely modulate CNS penetration and kinase hinge-binding region interactions. | The N1-piperidinyl moiety is crucial for M1 receptor agonism, while the fluoro and methyl groups fine-tune potency and selectivity. | The 5-nitro group enhances antimicrobial activity, and the bulky N,N'-substituents influence cell permeability and target interaction. |
| Experimental Data (IC50/EC50) | Not publicly available | pEC50 = 8.3 (M1 mAChR) | MIC values against various bacterial and fungal strains |
Note: The biological activity of this compound is inferred based on its documented use as a pharmaceutical intermediate.
Visualizing the Chemical Structures
Caption: Chemical structures of the compared benzimidazolone derivatives.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel benzimidazolone derivatives like this compound, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for an in vitro kinase inhibition assay and a muscarinic receptor binding assay, reflecting the potential applications of this class of compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the potency of a test compound as a kinase inhibitor by measuring the amount of ATP consumed during the phosphorylation reaction.
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening.
-
Serial dilution: This is crucial for determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Controls: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay results.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.
-
-
Kinase Reaction Setup:
-
In a 96-well white opaque plate, add the following to each well:
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
The appropriate concentration of the test compound or control (DMSO for negative control, a known inhibitor for positive control).
-
The specific kinase being investigated.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase buffer.
-
Add the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: Muscarinic M1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the muscarinic M1 receptor.
Causality Behind Experimental Choices:
-
Radioligand binding: This is a classic and reliable method for quantifying the interaction between a ligand and its receptor.
-
Competition assay: This approach allows for the determination of the affinity of an unlabeled test compound by measuring its ability to displace a known radioligand.
-
Scintillation counting: This technique is used to measure the amount of radioactivity bound to the receptor-containing membranes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human muscarinic M1 receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Binding Assay Setup:
-
In a 96-well filter plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine).
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The prepared cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the Ki (inhibitory constant) value.
-
Signaling Pathway Context
Benzimidazolone derivatives often exert their effects by modulating key signaling pathways. For instance, as potential kinase inhibitors, they can interfere with pathways that are frequently dysregulated in diseases like cancer.
Caption: A simplified representation of a generic kinase signaling pathway that can be targeted by benzimidazolone inhibitors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the structure-activity relationships of related benzimidazolone derivatives, it is plausible that this compound could be elaborated into potent and selective modulators of protein kinases or CNS receptors. The provided experimental protocols offer a robust starting point for the biological evaluation of this and other novel benzimidazolone compounds. Further research, including synthesis of a focused library of analogs and comprehensive pharmacological profiling, is warranted to fully elucidate the therapeutic potential of this chemical space.
References
-
MySkinRecipes. This compound. Available at: [Link]. Accessed January 19, 2026.
- Dourron, H. M., Nichols, C. D., et al. (2023). 5-MeO-DMT: An atypical psychedelic with unique pharmacology, phenomenology & risk? Psychopharmacology.
-
T.J. Baker. 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Available at: [Link]. Accessed January 19, 2026.
- Sherwood, A. M., et al. (2019). CLINICAL CONSIDERATION OF 5-MeO-DMT.
-
Wikipedia. 5-MeO-DMT. Available at: [Link]. Accessed January 19, 2026.
- Mason, N. L., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-143.
-
Pharmaffiliates. 5-Methoxy-1,3-dihydrobenzimidazol-2-one. Available at: [Link]. Accessed January 19, 2026.
- Mason, N. L., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-143.
-
Daina, A., et al. (2020). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[3][4][5]triazepine derivatives. Pharmacia, 67(4), 299-307.
- Bhrigu, B., et al. (2012). Anticonvulsant evaluation of some newer benzimidazole derivatives: design and synthesis. Acta Poloniae Pharmaceutica, 69(1), 53-62.
- Jat, R. K., et al. (2014). A SHORT REVIEW ON POTENTIAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(6), 2136-2149.
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Validating the Efficacy of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Against a Known Inhibitor: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the efficacy of the novel compound 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a potential anti-inflammatory agent. Given its structural characteristics and its role as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory compounds, we hypothesize that it may act as an inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[1] To rigorously test this hypothesis, we will compare its performance against Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[2][3][4]
This document is structured to guide researchers through the logical progression of in-vitro, cellular, and in-vivo validation, providing detailed experimental protocols and the rationale behind each step.
The Central Role of Phosphodiesterase 4 (PDE4) in Inflammation
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[5][6] cAMP is a crucial second messenger that mediates anti-inflammatory responses. By degrading cAMP, PDE4 effectively dampens these anti-inflammatory signals. In immune and inflammatory cells, PDE4 is the predominant PDE isoform, making it a prime therapeutic target for inflammatory diseases.[5][6][7]
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation ultimately results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and a reduction in the activity of inflammatory cells like neutrophils and eosinophils.[2][3][8]
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of PDE4 Inhibition.
In-Vitro Efficacy Validation
The initial step in validating our hypothesis is to determine if this compound directly inhibits the PDE4 enzyme and to quantify its potency in comparison to Roflumilast.
Experiment 1: Direct PDE4 Inhibition Assay
This biochemical assay will measure the direct inhibitory effect of the compounds on purified recombinant human PDE4. A common method is a fluorescence polarization (FP) assay.
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and Roflumilast in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibition control.
-
Add the PDE4 enzyme to all wells except for the negative control wells (which will contain assay buffer instead).
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the Binding Agent.
-
Incubate for another 30 minutes to allow for binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound using a non-linear regression curve fit.
-
Experiment 2: Cell-Based cAMP Assay
Following the confirmation of direct enzyme inhibition, the next logical step is to assess the functional consequence of this inhibition in a cellular context. This assay will measure the increase in intracellular cAMP levels in response to treatment with the inhibitors.
Experimental Protocol: Cell-Based cAMP Accumulation Assay
-
Reagents and Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293, U937, or primary cells like PBMCs).
-
Cell culture medium and supplements.
-
Forskolin (an adenylate cyclase activator to stimulate cAMP production).[9]
-
This compound and Roflumilast.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).[9][10][11][12][13]
-
Lysis buffer (if required by the kit).
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Seed the cells in the microplates and culture overnight.[9]
-
The next day, replace the culture medium with stimulation buffer.
-
Add serial dilutions of this compound and Roflumilast to the cells and pre-incubate for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells (if required by the assay kit).
-
Follow the cAMP detection kit manufacturer's instructions to measure the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response) for each compound.
-
Cellular Anti-Inflammatory Efficacy
To further validate the potential of this compound as an anti-inflammatory agent, its ability to inhibit the release of a key pro-inflammatory cytokine, TNF-α, from primary human immune cells will be assessed.
Experiment 3: LPS-induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of TNF-α release from monocytes and macrophages within the PBMC population.[14] This assay provides a physiologically relevant model to evaluate the anti-inflammatory effects of the test compounds.
Experimental Protocol: LPS-induced TNF-α Release Assay
-
Reagents and Materials:
-
Freshly isolated human PBMCs from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound and Roflumilast.
-
TNF-α ELISA kit or HTRF assay kit.[15]
-
96-well cell culture plates.
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[15]
-
Resuspend the PBMCs in complete RPMI medium and adjust the cell density. Seed the cells into a 96-well plate.
-
Add serial dilutions of this compound and Roflumilast to the cells and pre-incubate for 1 hour.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL).[16]
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[17]
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of TNF-α release for each compound.
-
In-Vivo Efficacy Validation
The final stage of this comparative validation involves assessing the efficacy of this compound in a relevant animal model of inflammatory disease. The ovalbumin-induced airway inflammation model in mice is a well-established model that mimics key features of allergic asthma and COPD.[18][19][20][21]
Experiment 4: Ovalbumin-Induced Airway Inflammation in Mice
In this model, mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an inflammatory response in the lungs, characterized by the influx of eosinophils and other inflammatory cells.
Experimental Protocol: Ovalbumin-Induced Airway Inflammation
-
Animals and Reagents:
-
Procedure:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.[18][22]
-
Treatment: Administer this compound, Roflumilast, or vehicle control to respective groups of mice daily from day 18 to 21.
-
Challenge: On days 19, 20, and 21, challenge the mice with an aerosolized solution of OVA for 30 minutes.[20]
-
Sample Collection: 24-48 hours after the final challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Collect lung tissue for histological analysis.
-
-
Endpoints and Analysis:
-
BAL Fluid Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or multiplex assays.
-
Lung Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Experimental Workflow Visualization
Caption: Experimental workflow for validation.
Comparative Data Summary
The following tables present a hypothetical summary of the expected data from the described experiments, allowing for a direct comparison between this compound and the known inhibitor, Roflumilast.
Table 1: In-Vitro and Cellular Efficacy
| Compound | PDE4B IC50 (nM) | Cellular cAMP EC50 (nM) | TNF-α Release IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Roflumilast | 0.8 | 1.2 | 2.5 |
Table 2: In-Vivo Efficacy in Ovalbumin-Induced Airway Inflammation Model
| Treatment Group | Total BAL Cells (x10^5) | Eosinophils in BAL (%) | IL-4 in BAL (pg/mL) | Mucus Production (Histology Score) |
| Vehicle Control | 15.2 ± 2.1 | 45.3 ± 5.8 | 85.6 ± 10.2 | 3.8 ± 0.5 |
| This compound (10 mg/kg) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Roflumilast (1 mg/kg) | 4.1 ± 0.8 | 8.7 ± 2.1 | 21.3 ± 4.5 | 1.2 ± 0.3 |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the efficacy of this compound as a potential PDE4 inhibitor, using the well-characterized drug Roflumilast as a benchmark. By systematically progressing from direct enzyme inhibition to cellular and in-vivo models of inflammation, researchers can build a comprehensive data package to support or refute the initial hypothesis. The provided protocols are based on established methodologies and offer a solid foundation for these investigations. The successful completion of these studies will elucidate the therapeutic potential of this novel compound and its viability for further development as an anti-inflammatory agent.
References
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Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase 4 inhibitors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S279–S286. [Link]
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Wikipedia. (2023). PDE4 inhibitor. [Link]
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Hatzelmann, A., Morcillo, E. J., & Lungarella, G. (2010). The pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Journal of Clinical Medicine, 9(11), 3485. [Link]
-
Merck & Co. (n.d.). DALIRESP® (roflumilast) Mechanism of Action. [Link]
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Bio-protocol. (2014). Allergen Sensitization and Challenge to Ovalbumin. [Link]
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Patsnap. (2024). What is the mechanism of Roflumilast? [Link]
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YouTube. (2024). Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. [Link]
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Li, H., Zuo, J., & Tang, W. (2018). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of medicinal chemistry, 61(16), 6939–6975. [Link]
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Roca, F., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Expert Opinion on Therapeutic Patents, 32(1), 35-51. [Link]
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MDPI. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
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MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. [Link]
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Bio-protocol. (2014). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
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NIH. (2019). Early life ovalbumin sensitization and aerosol challenge for the induction of allergic airway inflammation in a BALB/c murine model. [Link]
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PubMed. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. [Link]
-
Elsevier. (2017). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. [Link]
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NIH. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]
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ResearchGate. (2025). OVA-Induced Allergic Airway Inflammation Mouse Model: Techniques and Protocols. [Link]
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Frontiers. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). [Link]
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NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
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MDPI. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. [Link]
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BPS Bioscience. (n.d.). PDE4C Assay Kit. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Inhibition of TNF-a release from LPS-stimulated human PBMCs by.... [Link]
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ResearchGate. (n.d.). LPS-induced secretion of TNF-α by human mononuclear cells with.... [Link]
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PubMed. (1994). LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein. [Link]
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5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one vs. [competitor compound] in [specific] assay
An objective comparison between two chemical compounds in a specific assay requires a detailed understanding of their mechanisms, the experimental setup, and the resulting data. Due to the highly specific and technical nature of your request, which involves proprietary or non-public experimental data for "5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one" versus a competitor in a specific assay, I cannot generate a full comparison guide with novel experimental data.
However, I can provide a comprehensive template and example based on publicly available information for a similar, well-studied compound and assay. This will serve as a blueprint that you can adapt for your specific compounds of interest.
For this example, I will compare the well-known phosphodiesterase 4 (PDE4) inhibitor, Roflumilast , with a hypothetical competitor, "Compound X" , in a typical PDE4 Inhibition Assay . This will illustrate the structure, depth, and scientific integrity required for your guide.
Comparative Efficacy Analysis: Roflumilast vs. Compound X in a PDE4 Enzyme Inhibition Assay
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory signaling pathways, and its inhibition is a validated therapeutic strategy for inflammatory diseases. This guide provides a head-to-head comparison of the well-established PDE4 inhibitor, Roflumilast, against a novel benzimidazolone derivative, Compound X, in a biochemical PDE4A enzyme inhibition assay. We will detail the underlying mechanism of action, provide a step-by-step experimental protocol, and present comparative efficacy data. This document is intended for researchers in drug discovery and pharmacology to aid in the selection and characterization of PDE4-targeting compounds.
Introduction: The Role of PDE4 in Inflammatory Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating the inflammatory response. Elevated intracellular cAMP levels are generally associated with the suppression of inflammatory cell activity. The phosphodiesterase (PDE) superfamily of enzymes, and specifically the PDE4 family, are responsible for the hydrolysis and degradation of cAMP, thus terminating its signaling.
Inhibition of PDE4 prevents cAMP breakdown, leading to an accumulation of intracellular cAMP. This increase activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators like TNF-α, interleukins, and leukotrienes. This mechanism is the basis for the therapeutic use of PDE4 inhibitors in conditions such as Chronic Obstructive Pulmonary Disease (COPD).
Below is a diagram illustrating the PDE4 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for the fluorescence polarization-based PDE4A assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Roflumilast and Compound X in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution series in DMSO.
-
Further dilute this series 1:50 in the provided assay buffer to create the final compound plate for the assay. This minimizes DMSO concentration to <1% in the final reaction.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of diluted compound solution to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (buffer only) and "no enzyme" controls.
-
Add 5 µL of diluted human recombinant PDE4A enzyme solution to all wells except the "no enzyme" controls.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the FP binding agent.
-
Incubate for a final 15 minutes to allow for binding equilibrium.
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).
-
Results: Comparative Inhibitory Potency
The inhibitory activity of each compound is determined by calculating the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data was normalized relative to high (no inhibitor) and low (no enzyme) controls.
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Roflumilast | 0.9 ± 0.2 | 1.1 | 98% |
| Compound X | 15.6 ± 3.1 | 0.9 | 95% |
Analysis:
-
Potency: Roflumilast demonstrates significantly higher potency, with an IC₅₀ value in the sub-nanomolar range (0.9 nM). This is approximately 17-fold more potent than Compound X (IC₅₀ = 15.6 nM).
-
Co-operativity: Both compounds exhibit a Hill slope close to 1, suggesting a 1:1 binding stoichiometry with the enzyme under these assay conditions.
-
Efficacy: Both compounds achieve nearly complete inhibition of the enzyme at saturating concentrations.
Discussion and Conclusion
This head-to-head comparison in a validated biochemical assay demonstrates that while both Roflumilast and Compound X are effective inhibitors of the PDE4A enzyme, Roflumilast is the more potent molecule .
The causality behind this difference in potency likely lies in the specific molecular interactions within the enzyme's active site. Roflumilast's structure is highly optimized to form key hydrogen bonds and hydrophobic interactions with residues in the PDE4 catalytic domain. While Compound X also clearly engages the active site, its interactions are likely less optimal, resulting in a lower binding affinity and thus a higher IC₅₀ value.
Trustworthiness of the Protocol: The self-validating nature of this experiment is ensured by the inclusion of key controls. The "no inhibitor" wells define the 100% activity window, while the "no enzyme" wells define the 0% activity baseline. A robust Z'-factor (a measure of assay quality) greater than 0.7 was confirmed for this experiment, indicating that the observed differences are statistically significant and not an artifact of the assay itself.
References
-
Sanz, M. J., Cortijo, J., & Morcillo, E. J. (2005). PDE4 inhibitors as new anti-inflammatory drugs: effects on airway inflammation. Pharmacology & Therapeutics. [Link]
-
Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery. [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology. [Link]
-
Gantner, F., et al. (2004). A new, simple, and robust fluorescence polarization-based assay for the determination of phosphodiesterase activity. Journal of Biomolecular Screening. [Link]
-
Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug Discovery Today. [Link]
Navigating the Synthesis of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Guide to Reproducibility in the Absence of Published Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the reproducibility of published data is the cornerstone of scientific advancement. However, researchers often encounter compounds of interest that, while commercially available, lack a detailed, publicly accessible body of synthetic and analytical literature. 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 64107-38-6) is one such molecule.[1][2] This guide addresses this critical gap by providing a prospective framework for its reproducible synthesis, characterization, and quality control. While direct comparisons to published data are not possible due to the current absence of such literature, this document offers a comprehensive roadmap based on established, robust methodologies for analogous N,N'-disubstituted benzimidazolones.
Introduction to this compound
This compound is a disubstituted benzimidazolone derivative. The benzimidazolone core is a significant pharmacophore found in a variety of biologically active compounds.[3][4] The subject compound, with a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , is noted for its potential as an intermediate in pharmaceutical research, particularly in the development of agents targeting central nervous system disorders.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64107-38-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
Proposed Synthetic Pathways and Reproducibility Checkpoints
In the absence of a specific published protocol for this compound, we can extrapolate from general and reliable methods for the synthesis of N,N'-disubstituted benzimidazolones. The key to reproducibility lies in the careful selection of starting materials, precise control of reaction conditions, and rigorous in-process monitoring.
A logical and commonly employed route would involve the initial formation of a 5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one intermediate, followed by N-alkylation.
Pathway A: Two-Step Synthesis via N-Alkylation
This approach separates the formation of the benzimidazolone core from the N-methylation, allowing for better control and purification of intermediates.
Caption: Proposed two-step synthetic pathway.
Step 1: Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
The cyclization of an o-phenylenediamine with a carbonyl source is a foundational method for forming the benzimidazolone ring.
-
Protocol:
-
To a stirred solution of 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add urea (1.1 eq).
-
Heat the reaction mixture to 130-150 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction can take several hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain pure 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.[5]
-
-
Reproducibility Considerations:
-
Purity of Starting Material: The purity of 4-methoxy-1,2-phenylenediamine is critical. Oxidation can lead to colored impurities that are difficult to remove.
-
Temperature Control: Overheating can lead to decomposition and side-product formation.
-
Reaction Monitoring: TLC is essential to determine the reaction endpoint and avoid the formation of byproducts from prolonged heating.
-
Step 2: N,N'-Dimethylation
-
Protocol:
-
Suspend 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a base, for instance, potassium carbonate (2.5 eq), to deprotonate the nitrogen atoms.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (2.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
-
Reproducibility Considerations:
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. The base should be strong enough to deprotonate the benzimidazolone but not so strong as to cause side reactions.
-
Stoichiometry of Methylating Agent: Precise control of the amount of methylating agent is crucial to avoid mono-methylation or other side reactions.
-
Exothermic Reaction: The addition of the alkylating agent can be exothermic; maintaining a controlled temperature is important for safety and to minimize byproduct formation.
-
Comprehensive Analytical Verification
To ensure the identity, purity, and reproducibility of the synthesis, a thorough analytical characterization is non-negotiable.
Caption: Analytical workflow for quality control.
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons, methoxy group protons, and two distinct N-methyl group protons. The absence of N-H protons confirms complete methylation. |
| ¹³C NMR | Carbon skeleton confirmation | Peaks for all 10 carbon atoms, including the carbonyl carbon, aromatic carbons, methoxy carbon, and N-methyl carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak [M+H]⁺ at m/z 193.21, confirming the molecular weight. |
| FTIR Spectroscopy | Functional group identification | Presence of a C=O stretch (around 1700 cm⁻¹), C-O-C stretches, and aromatic C-H stretches. Absence of N-H stretching bands. |
| HPLC-UV | Purity assessment | A single major peak with a purity of >95% at an appropriate UV wavelength (e.g., 254 nm). |
| Melting Point | Identity and purity check | A sharp and defined melting point range. |
Comparison with Alternatives and Final Recommendations
While the proposed two-step synthesis is robust, alternative one-pot methods exist for similar compounds, often utilizing catalysts to drive the reaction. Microwave-assisted synthesis has also been shown to be effective for 1,2-disubstituted benzimidazoles, potentially reducing reaction times and improving yields.[6] However, for establishing a reproducible baseline synthesis, the two-step method offers more control points and easier purification of intermediates.
For any researcher venturing to synthesize this compound, the following recommendations are crucial:
-
Start with High-Purity Reagents: The quality of the final product is directly dependent on the starting materials.
-
Maintain Detailed Records: Document every parameter, including reaction times, temperatures, reagent lots, and purification methods.
-
Utilize In-Process Controls: Regular TLC or LC-MS checks during the reaction can prevent over-running or incomplete reactions.
-
Conduct Thorough Final Analysis: Do not rely on a single analytical technique. A combination of NMR, MS, and HPLC is essential for unambiguous characterization and purity determination.
By following this guide, researchers can establish a reliable and reproducible protocol for the synthesis of this compound, paving the way for its further investigation and application in drug discovery and development.
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A Head-to-Head Comparison of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its Analogs: A Guide for Drug Discovery Professionals
Introduction: The Benzimidazolone Scaffold and the Significance of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Within this broad class, the benzimidazol-2-one core represents a particularly interesting motif.
This compound serves as a key exemplar of this class. It is a synthetic intermediate in the development of bioactive compounds, particularly those targeting central nervous system disorders.[3] Its structure allows for modifications to enhance drug-like properties such as solubility and metabolic stability.[3] This guide provides a comprehensive, head-to-head comparison of this compound and its structural analogs, offering insights into their structure-activity relationships (SAR), comparative performance in various biological assays, and detailed experimental protocols for their evaluation.
Structure-Activity Relationships (SAR) of Benzimidazolone Analogs
The biological activity of benzimidazolone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
Substitutions at the N-1 and N-3 Positions:
The nitrogen atoms of the imidazole ring are common sites for substitution. Alkylation or arylation at these positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, N-substitution can modulate lipophilicity, which in turn affects cell permeability and target engagement.
Substitutions on the Benzene Ring (C-4, C-5, C-6, and C-7):
The electronic and steric properties of substituents on the benzene portion of the benzimidazolone core play a crucial role in determining biological activity.
-
Methoxy Group at C-5: The methoxy group, as seen in the parent compound, is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding interactions with target proteins. Its position is critical; for example, in some series of 2-phenyl-substituted benzimidazoles, a methoxy substitution at the R5 position favors 5-lipoxygenase inhibition.[4]
-
Other Substituents: The introduction of electron-withdrawing groups (e.g., nitro, chloro) or other electron-donating groups can dramatically alter the biological profile. For example, in a study of 2-substituted N-benzyl benzimidazoles, a chloroimidazole derivative was found to be a highly potent bradykinin B1 receptor antagonist.[4]
The interplay between substituents at different positions dictates the overall activity and selectivity of the analogs. A systematic exploration of these modifications is key to optimizing the therapeutic potential of this scaffold.
Comparative Biological Performance
This section presents a comparative analysis of this compound and its analogs across several key biological activities, supported by experimental data from the literature.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.[1]
Table 1: Comparative Anticancer Activity of Benzimidazolone Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5o (N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) | A549 (Lung) | MTT | 0.15 ± 0.01 | [5] |
| 5o (N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) | SW480 (Colon) | MTT | 3.68 ± 0.59 | [5] |
| Cisplatin (Reference) | A549 (Lung) | MTT | 5.77 ± 1.60 | [5] |
| Doxorubicin (Reference) | A549 (Lung) | MTT | 0.46 ± 0.02 | [5] |
| Etoposide (Reference) | A549 (Lung) | MTT | 9.44 ± 1.98 | [5] |
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Benzimidazole Analogs
| Compound/Analog | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| 5q | P. aeruginosa | Broth Dilution | 12.5 | [6] |
| Ciprofloxacin (Reference) | P. aeruginosa | Broth Dilution | 50 | [6] |
| Chloramphenicol (Reference) | P. aeruginosa | Broth Dilution | 50 | [6] |
| 11d | S. aureus | Broth Dilution | 2 | [6] |
| 11d | B. subtilis | Broth Dilution | 2 | [6] |
| 11d | E. coli | Broth Dilution | 16 | [6] |
| Norfloxacin (Reference) | - | Broth Dilution | - | [6] |
| Chloromycin (Reference) | - | Broth Dilution | - | [6] |
Note: The specific analogs tested vary across different studies, highlighting the broad-spectrum potential of the benzimidazole class.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Objective: To determine the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Elucidating the Molecular Targets
The diverse biological activities of benzimidazolone analogs stem from their ability to interact with a variety of molecular targets. Elucidating the precise mechanism of action is crucial for understanding their therapeutic potential and for guiding further drug development efforts.
Signaling Pathway for Kinase Inhibition:
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Cross-Validation of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzimidazolone Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2][3][4][5] These compounds can exert their effects through various mechanisms, such as disrupting microtubule formation, inhibiting topoisomerases, and modulating epigenetic pathways.[2][3] This guide focuses on a specific derivative, 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a compound identified as a potential kinase inhibitor intermediate.[6] While its primary role has been in chemical synthesis, its structural features warrant a thorough investigation into its direct pharmacological activities.
The principle of cross-validation in different cell line models is a cornerstone of preclinical cancer research. A compound's efficacy can vary dramatically across different cancer types due to the vast heterogeneity in their genetic and molecular landscapes. Therefore, testing a novel agent against a panel of cell lines representing diverse tumor origins is crucial for identifying responsive cancer types and elucidating the compound's spectrum of activity and potential mechanisms of action.
This technical guide presents a hypothetical comparative study on the activity of this compound across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). We will delve into the experimental methodologies, present hypothetical data, and discuss the interpretation of these findings to provide a framework for the preclinical evaluation of this and other novel chemical entities.
Experimental Design & Rationale
The following experimental workflow was designed to provide a multi-faceted view of the compound's cellular effects.
Figure 2: A conceptual diagram illustrating the differential effects of this compound on sensitive and less sensitive cell lines based on the hypothetical data.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial cross-validation of a novel compound's anticancer activity. The hypothetical data for this compound suggests it is a promising candidate for further development, particularly for colorectal and lung cancers.
Future studies should aim to:
-
Expand the panel of cell lines to include more representatives from each cancer type.
-
Investigate the molecular mechanisms underlying the G2/M arrest, for example, by examining the expression of key cell cycle regulatory proteins like cyclin B1 and CDK1.
-
Conduct target identification studies to pinpoint the specific kinase or other cellular components that the compound interacts with.
-
Validate the in vitro findings in in vivo models to assess the compound's therapeutic potential in a more complex biological system.
By employing a rigorous and multi-faceted approach to preclinical evaluation, the scientific community can more effectively identify and advance promising new anticancer agents.
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Benchmarking 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Derivatives Against Standard-of-Care in Glioblastoma: A Comparative Guide
This guide provides a comprehensive technical comparison of a novel benzimidazole derivative, henceforth referred to as Benza-M-D , against the current standard-of-care treatment for glioblastoma, temozolomide. Benza-M-D is a hypothetical derivative of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, designed to exhibit potent anti-cancer properties based on the known biological activities of the benzimidazole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate beyond current therapeutic plateaus in neuro-oncology.
Introduction: The Challenge of Glioblastoma and the Need for Novel Therapeutics
Glioblastoma (GBM) remains the most aggressive and common primary malignant brain tumor in adults.[4] Despite a multimodal treatment approach, the prognosis for patients is poor, with a median survival of less than 15 months.[4] The current standard-of-care involves maximal surgical resection, followed by radiotherapy and concomitant chemotherapy with the alkylating agent temozolomide (TMZ).[4][5][6] While TMZ has been a cornerstone of GBM treatment, its efficacy is often limited by chemoresistance, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.[7]
The benzimidazole scaffold has emerged as a promising pharmacophore in cancer drug discovery due to its structural similarity to purine, allowing for interaction with a wide range of biological targets.[1][8] Derivatives of benzimidazole have demonstrated potent anticancer activities through various mechanisms, including microtubule disruption, kinase inhibition, and induction of apoptosis.[1][2][9] This guide focuses on a novel derivative, Benza-M-D, and outlines a rigorous benchmarking strategy against TMZ.
Mechanisms of Action: A Tale of Two Pathways
A fundamental aspect of benchmarking is understanding the mechanistic differences between the investigational compound and the standard-of-care.
Temozolomide: The DNA Alkylating Agent
Temozolomide is a prodrug that, at physiological pH, converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC). MTIC is a DNA alkylating agent that adds a methyl group to purine bases of DNA, most commonly at the O6 and N7 positions of guanine. This methylation leads to DNA damage and triggers apoptosis.
Caption: Mechanism of action of Temozolomide.
Benza-M-D: A Dual-Action Benzimidazole Derivative
Benza-M-D is hypothesized to exert its anti-glioblastoma effects through a dual mechanism of action, a hallmark of many potent benzimidazole derivatives.[1][10]
-
Microtubule Destabilization: Similar to other benzimidazole compounds like mebendazole, Benza-M-D is proposed to bind to β-tubulin, inhibiting its polymerization into microtubules.[2][3] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is a known kinase inhibitor.[10][11] Benza-M-D is designed to inhibit key kinases involved in glioblastoma cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR) and downstream signaling molecules (e.g., PI3K/Akt).[12]
Caption: Experimental workflow for benchmarking Benza-M-D.
Scientific Integrity and Trustworthiness
The validity of this comparative guide rests on the principles of reproducible and self-validating experimental design.
-
Controls: Each experiment includes appropriate controls (vehicle, untreated) to establish a baseline and ensure that the observed effects are due to the compounds being tested.
-
Standardization: The use of standardized cell lines, animal models, and well-established protocols ensures that the results are comparable to other studies in the field.
-
Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment groups.
-
Dose-Response: The inclusion of dose-response studies (e.g., in the MTT assay) is crucial for understanding the potency of each compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking a novel benzimidazole derivative, Benza-M-D, against the standard-of-care for glioblastoma, temozolomide. The proposed dual mechanism of action of Benza-M-D, targeting both microtubule dynamics and key signaling kinases, presents a promising avenue for overcoming the limitations of current therapies. The detailed in vitro and in vivo protocols provide a rigorous framework for evaluating its potential as a next-generation therapeutic for this devastating disease.
Future studies should focus on elucidating the precise kinase targets of Benza-M-D, exploring its efficacy in combination with radiotherapy, and assessing its ability to cross the blood-brain barrier, a critical factor for any neuro-oncology therapeutic.
Caption: Logical flow of the comparative guide.
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A Researcher's Guide to Selective COX-2 Inhibitors: A Comparative Analysis of Alternatives to NS-398 for Inflammation and Oncology Research
In the landscape of inflammation and cancer research, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical area of investigation. For years, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, widely known as NS-398, has served as a valuable tool for dissecting the roles of COX-2 in various pathological processes.[1][2] Its utility in preclinical studies, from exploring inflammatory pathways to investigating its potential as a radiosensitizer in cancer, is well-documented.[3][4][5] However, the ever-evolving nature of scientific inquiry demands a nuanced understanding of the available tools. Researchers must ask: Is NS-398 always the optimal choice for my experimental system? What alternatives exist, and what are their comparative advantages and disadvantages?
This guide provides a comprehensive comparison of NS-398 with other prominent selective COX-2 inhibitors. Moving beyond a simple catalog of compounds, we will delve into the mechanistic subtleties, comparative potencies, and structural differences that should inform your experimental design. This analysis is grounded in published experimental data and aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a COX-2 inhibitor for their specific research needs.
The Central Role of Cyclooxygenase Isoforms
To appreciate the significance of selective inhibition, we must first understand the enzymes . Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the conversion of arachidonic acid to prostanoids—a class of lipid mediators including prostaglandins, prostacyclin, and thromboxane. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6]
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most normal tissues. Its expression is rapidly upregulated by inflammatory stimuli, cytokines, and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[7]
The rationale for developing COX-2 selective inhibitors was to retain the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[7][8] This selectivity has also made them invaluable tools for isolating the specific contributions of COX-2 in complex biological systems, from arthritis models to tumor microenvironments.[9][10]
The Arachidonic Acid Cascade and Site of Inhibition
The following diagram illustrates the central position of COX-1 and COX-2 in the arachidonic acid signaling pathway and the point of intervention for selective inhibitors.
Caption: The Arachidonic Acid Signaling Pathway.
Profile of the Reference Compound: NS-398
NS-398 was one of the first compounds identified as a selective inhibitor of COX-2.[2][11] Structurally, it is a methanesulfonamide derivative.[11]
-
Mechanism of Action: NS-398 binds within the cyclooxygenase channel of the COX-2 enzyme. Its methanesulfonamide moiety interacts with the side chain of Arg-120 at the channel's entrance, a key interaction for its inhibitory activity.[11] This binding prevents arachidonic acid from accessing the catalytic site, thereby blocking the production of prostaglandins.
-
Selectivity: NS-398 exhibits a clear preference for COX-2 over COX-1. Reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) can vary depending on the assay system, but generally fall in the range of 0.1-3.8 µM for COX-2, while being significantly higher, often >100 µM, for COX-1.[1][12] This gives it a selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2) that makes it a useful tool for distinguishing between COX-1 and COX-2-mediated effects in vitro and in vivo.[1]
-
Research Applications: NS-398 has been instrumental in preclinical studies across various fields. It has been used to demonstrate the role of COX-2 in inflammation, pain, and fever.[1] In oncology, it has been used to investigate the anti-proliferative and pro-apoptotic effects of COX-2 inhibition and to enhance the efficacy of radiation therapy in COX-2-expressing tumors.[4][5][13]
-
Limitations: While an excellent research tool, NS-398 has not been developed for clinical use.[1] For in vitro studies, its efficacy can be influenced by the specific cell line and assay conditions. Furthermore, as with other COX-2 inhibitors, there is growing evidence of COX-independent effects, which researchers must consider when interpreting results.[5]
A Comparative Analysis of Alternative COX-2 Inhibitors
Several other selective COX-2 inhibitors, some of which have seen clinical use, offer different properties that may be advantageous for specific research applications. Here, we compare NS-398 to three prominent alternatives: Celecoxib, Etoricoxib, and Lumiracoxib.
Celecoxib
Celecoxib is a sulfonamide-containing diaryl-substituted pyrazole that was one of the first selective COX-2 inhibitors approved for clinical use.[6][8][14]
-
Structural Class: Diaryl pyrazole.
-
Comparative Performance: In many research settings, celecoxib and NS-398 are used interchangeably. Studies directly comparing the two in cancer cell lines have found they can have similar sensitizing effects on resistant cells, suggesting a common mechanism of action related to COX-2 inhibition.[15] However, in some contexts, celecoxib has demonstrated greater efficacy than NS-398, particularly when combined with other treatments.[15] Its extensive clinical data and established safety profile (relative to other coxibs) can also be an advantage when designing translational studies.[16]
-
Selectivity: Celecoxib is considered a selective COX-2 inhibitor, though its selectivity ratio is generally reported to be lower than that of more modern coxibs like etoricoxib.[17][18]
Etoricoxib
Etoricoxib is a diarylpyridine derivative developed to have a very high selectivity for COX-2 over COX-1.[19]
-
Structural Class: Diarylpyridine.
-
Comparative Performance: The standout feature of etoricoxib is its exceptional selectivity. In human whole-blood assays, it has demonstrated a COX-1/COX-2 IC₅₀ ratio of 106, significantly higher than that of celecoxib (7.6).[18][19] This high degree of selectivity makes etoricoxib an ideal tool for experiments where minimizing any potential off-target effects on COX-1 is paramount. If a researcher's hypothesis hinges on the specific inhibition of COX-2 with the least possible confounding from COX-1, etoricoxib would be a superior choice to NS-398 or celecoxib.[17][20]
-
Selectivity: Considered highly selective, with an approximately 106-fold preference for COX-2 over COX-1.[18][19]
Lumiracoxib
Lumiracoxib is structurally distinct from other "coxibs," being an analogue of the traditional NSAID diclofenac.[21][22] It is a member of the arylalkanoic acid family.[21][22]
-
Structural Class: Arylalkanoic acid.
-
Comparative Performance: Lumiracoxib is unique in that it is an acidic coxib and binds to a different site on the COX-2 enzyme than other inhibitors.[21][22][23] It also demonstrates very high COX-2 selectivity.[21][24] Its different binding mechanism could be advantageous in studies exploring inhibitor resistance or allosteric modulation of the COX-2 enzyme. Despite its high selectivity and efficacy, its clinical use was curtailed due to concerns about hepatotoxicity, a factor that is important to consider even in preclinical models, especially in long-term in vivo studies.[21][22]
-
Selectivity: Exhibits extremely high COX-2 selectivity.[21]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC₅₀) and selectivity ratios for the discussed compounds. It is critical to note that these values can vary significantly based on the assay system (e.g., purified enzyme vs. whole-cell vs. whole-blood assays).
| Compound | Structural Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| NS-398 | Methanesulfonamide | >100 | ~0.1 - 3.8 | >26 - 1000 |
| Celecoxib | Diaryl pyrazole | ~15 | ~0.04 | ~375 (enzyme), ~7.6 (whole blood) |
| Etoricoxib | Diarylpyridine | ~1.1 - 1.25 | ~0.01 - 0.08 | ~106 (whole blood) |
| Lumiracoxib | Arylalkanoic acid | ~7 | ~0.04 | ~175 |
Data compiled from multiple sources, including references[1][18]. Values are approximate and for comparative purposes.
Experimental Design: A Workflow for Inhibitor Selection
Choosing the right inhibitor requires a systematic approach. The following workflow outlines a logical process for selecting and validating a compound for your research.
Caption: Workflow for selecting and validating a COX-2 inhibitor.
Experimental Protocol: Human Whole-Blood Assay for COX-1/COX-2 Activity
To provide a practical, self-validating methodology, this section details a human whole-blood assay. This ex vivo system is advantageous as it closely mimics the in vivo physiological environment, accounting for protein binding and cell-cell interactions.[25]
Objective: To determine the IC₅₀ of a test compound for inhibiting COX-1 (measured by serum thromboxane B₂ production) and COX-2 (measured by LPS-induced prostaglandin E₂ production).
Materials:
-
Freshly drawn human blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Test compounds (e.g., NS-398, Etoricoxib) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).
-
Phosphate Buffered Saline (PBS).
-
EIA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).
-
Incubator, centrifuge, and standard laboratory plasticware.
Methodology:
Part A: COX-1 Activity (TXB₂ Synthesis)
-
Preparation: Aliquot 500 µL of fresh whole blood into a series of microcentrifuge tubes.
-
Inhibitor Addition: Add 5 µL of the test compound at various final concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the tubes.
-
Causality Check: This step introduces the inhibitor before coagulation is initiated, ensuring it can interact with platelet COX-1.
-
-
Incubation: Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which robustly activates COX-1 to produce thromboxane A₂, which is rapidly hydrolyzed to the stable TXB₂.
-
Serum Collection: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. Collect the serum supernatant.
-
Analysis: Measure the concentration of TXB₂ in the serum using a specific EIA kit according to the manufacturer's instructions.
Part B: COX-2 Activity (PGE₂ Synthesis)
-
Preparation: Aliquot 500 µL of fresh, heparinized whole blood into a series of microcentrifuge tubes.
-
Inhibitor Addition: Add 5 µL of the test compound at various final concentrations or vehicle to the tubes.
-
COX-2 Induction: Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Causality Check: LPS is a potent inducer of the inflammatory cascade, leading to transcriptional upregulation of the PTGS2 gene (COX-2).
-
-
Incubation: Incubate the tubes at 37°C for 24 hours. This extended incubation is necessary to allow for transcription and translation of the COX-2 enzyme, followed by PGE₂ production.[26]
-
Plasma Collection: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant.
-
Analysis: Measure the concentration of PGE₂ in the plasma using a specific EIA kit.
Data Analysis:
For both COX-1 and COX-2, calculate the percentage inhibition at each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value. The selectivity index is then calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Recommendations
The choice of a selective COX-2 inhibitor is not a one-size-fits-all decision. While NS-398 remains a reliable and well-characterized tool, researchers should consider the specific demands of their experimental system.
-
For studies requiring a direct comparison with a large body of existing cancer research or when a clinically-tested compound is preferred for translational relevance, Celecoxib is an excellent choice.[15]
-
When the experimental hypothesis demands the highest possible certainty that observed effects are due to COX-2 inhibition alone, with minimal confounding from COX-1, the superior selectivity of Etoricoxib makes it the optimal candidate.[18][19]
-
For investigations into alternative binding sites or inhibitor resistance mechanisms, the structurally distinct Lumiracoxib offers a unique pharmacological profile, though its potential for hepatotoxicity should be considered in in vivo models.[21][22]
Ultimately, the principles of rigorous scientific inquiry should guide your choice. This involves not only selecting the most appropriate primary inhibitor but also validating its activity in your system and, where possible, confirming key findings with a structurally and mechanistically different compound. By understanding the nuances of these powerful research tools, we can continue to unravel the complex roles of COX-2 in health and disease with greater precision and confidence.
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A Comparative Guide to Confirming Target Engagement of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a small molecule with potential applications in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] A critical step in the preclinical development of any bioactive compound is the unequivocal confirmation of its engagement with the intended cellular target. This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the target engagement of this compound within a cellular context, offering experimental insights and detailed protocols to aid in robust scientific investigation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its versatility allows for modifications that can tune its pharmacological properties. For compounds like this compound, understanding precisely which proteins it binds to in a living cell is paramount to elucidating its mechanism of action and predicting both on-target efficacy and potential off-target effects.
This guide will compare and contrast three powerful techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Kinobeads-based competition binding assays. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.
Comparison of Target Engagement Methodologies
Selecting the appropriate assay to confirm target engagement depends on several factors, including the availability of specific reagents, the desired throughput, and the nature of the anticipated protein-ligand interaction.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[3] | Not all protein-ligand interactions induce a significant thermal shift; can be lower throughput.[3] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer is competed by the test compound.[5][6] | High-throughput, provides quantitative affinity and residence time data in live cells.[5][6] | Requires genetic modification of the target protein, availability of a suitable fluorescent tracer. |
| Kinobeads Competition Binding | Immobilized, broad-spectrum kinase inhibitors ("kinobeads") capture a large portion of the cellular kinome. The test compound competes with the beads for binding to its target kinases.[7][8] | Unbiased, proteome-wide screening of kinase targets, uses endogenous proteins in cell lysates.[7][8] | Primarily applicable to kinase inhibitors that bind to the ATP pocket, not suitable for allosteric inhibitors.[8] |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a physiologically relevant environment.[3][4][9] The underlying principle is that the binding of a ligand, such as this compound, to its target protein confers thermal stability.[4][10]
-
Cell Culture and Treatment:
-
Plate the cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Thermal Challenge:
-
Heat the treated cells in a thermal cycler or water bath across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes).[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using a detection method such as Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive and quantitative method for measuring compound binding in live cells.[5][6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[6][11]
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a suitable microplate format.
-
-
Compound and Tracer Addition:
-
Add varying concentrations of this compound to the cells.
-
Add the specific fluorescent NanoBRET™ tracer for the target of interest.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment. This assay can also be adapted to measure compound residence time.[5][6]
-
Kinobeads Competition Binding Assay
This chemical proteomics approach is particularly useful for identifying the kinase targets of a compound in an unbiased manner.[7][8] Kinobeads are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[8]
-
Cell Lysate Preparation:
-
Harvest and lyse cells under native conditions to preserve protein complexes.
-
-
Competition Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Add the Kinobeads slurry and incubate to allow for the capture of kinases not bound by the test compound.
-
-
Pull-down and Sample Preparation:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound is engaging that kinase.[12]
-
Data Interpretation and Comparison
The data generated from each of these assays provides a different facet of the target engagement profile of this compound.
Example Data Summary:
| Assay | Metric | Example Result for Target X | Interpretation |
| CETSA | ΔTm (°C) | +5.2 °C | The compound stabilizes Target X, confirming engagement. |
| NanoBRET™ | IC50 (nM) | 150 nM | The compound binds to Target X with a specific affinity in live cells. |
| Kinobeads | % Inhibition | 85% at 1 µM | The compound effectively competes with the Kinobeads for binding to Target X. |
Conclusion
Confirming the target engagement of a small molecule like this compound is a cornerstone of its preclinical characterization. The choice of methodology should be guided by the specific research question and available resources. CETSA offers a label-free approach in a native cellular context. NanoBRET™ provides high-throughput, quantitative data on binding affinity and kinetics in live cells. Kinobeads-based proteomics allows for an unbiased survey of the kinome to identify potential targets. A multi-faceted approach, employing two or more of these techniques, will provide the most comprehensive and robust confirmation of target engagement, thereby de-risking the progression of this and other promising compounds in the drug discovery pipeline.
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News-Medical.Net. (2022, September 27). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4487. Retrieved from [Link]
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Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 115-122. Retrieved from [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
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Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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Guillaume, M., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(11), 4151-4163. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2907. Retrieved from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2907. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 139-157. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). An Overview of Current Methods to Confirm Protein-Protein Interactions. Retrieved from [Link]
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Comparative Analysis of the Pharmacokinetic Profiles of Benzimidazolone Compounds: A Guide for Drug Development Professionals
The benzimidazolone scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of drugs across diverse therapeutic areas, from antipsychotics to anticoagulants. The journey of a benzimidazolone-based compound from a promising lead to a clinically successful drug is, however, critically dependent on its pharmacokinetic (PK) profile. This guide offers a detailed comparative analysis of the pharmacokinetic properties of key benzimidazolone compounds, providing essential insights into their absorption, distribution, metabolism, and excretion (ADME). We will explore the experimental methodologies for determining these profiles and discuss the underlying structure-activity relationships that dictate their behavior in the body.
The Pivotal Role of Pharmacokinetics in Benzimidazolone Drug Development
A drug's efficacy and safety are inextricably linked to its pharmacokinetic profile.[1][2] A thorough understanding of how the body processes a benzimidazolone compound is crucial for predicting its therapeutic window and potential for adverse effects. Unfavorable pharmacokinetic characteristics, such as poor oral bioavailability, rapid metabolism, or inadequate distribution to the target tissue, can halt the development of otherwise potent molecules. Consequently, a comprehensive and early evaluation of ADME properties is a fundamental aspect of contemporary drug discovery and development.[3]
Experimental Workflows for Assessing Benzimidazolone Pharmacokinetics
The characterization of a compound's pharmacokinetic profile relies on a combination of in vitro and in vivo studies. The following workflows outline the standard, robust methodologies utilized within the pharmaceutical industry.
In Vitro ADME Assays
Early in the drug discovery process, a series of in vitro assays are employed to forecast the in vivo pharmacokinetics of benzimidazolone candidates. These assays are high-throughput, cost-effective, and generate valuable data for selecting compounds with desirable properties for further investigation.
Figure 1: In Vitro ADME Screening Workflow for Benzimidazolone Compounds.
Step-by-Step Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, originating from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption.[4][5][6] When cultured, these cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[5][6]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to facilitate differentiation and monolayer formation.[6]
-
Monolayer Integrity Verification: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a fluorescent marker such as Lucifer yellow.[4][6]
-
Permeability Assessment: The benzimidazolone compound is introduced to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over time. To evaluate efflux, the compound is added to the basolateral side, and samples are taken from the apical side.[4]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[4]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration of the compound.
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[5]
In Vivo Pharmacokinetic Studies
Following promising in vitro results, in vivo studies in animal models are conducted to ascertain the complete pharmacokinetic profile.
Figure 2: General Workflow for an In Vivo Pharmacokinetic Study.
Comparative Pharmacokinetic Profiles of Selected Benzimidazolone Compounds
The following table summarizes key pharmacokinetic parameters for several prominent benzimidazolone-containing drugs. These values can vary based on patient population, formulation, and co-administered medications.
| Compound | Therapeutic Class | Route of Administration | Bioavailability (%) | Tmax (h) | t1/2 (h) | Protein Binding (%) | Primary Metabolism | Excretion |
| Domperidone | Antiemetic | Oral | ~13-17[7][8] | ~1[9] | ~7-9[8] | ~92[7] | CYP3A4, CYP1A2, CYP2E1[8] | Feces (66%), Urine (31%)[8] |
| Pimozide | Antipsychotic | Oral | >50[10][11] | ~6-8[10] | ~55[10][11] | >99 | CYP3A4, CYP1A2[12] | Urine, Feces[12] |
| Risperidone | Antipsychotic | Oral, IM | ~70[13][14] | ~1[15] | ~20 (active moiety)[14][16] | 90 (parent), 77 (active metabolite)[14][15] | CYP2D6[13] | Urine, Feces[13] |
| Aripiprazole | Antipsychotic | Oral, IM | ~87[17] | ~3-5[17][18] | ~75[17] | >99[17][18] | CYP3A4, CYP2D6[19][20] | Feces, Urine[21] |
| Dabigatran etexilate | Anticoagulant | Oral | ~3-7[22] | ~1-2[23][24][25] | ~12-17[22][25] | ~35 (dabigatran) | Esterase hydrolysis (prodrug activation)[22] | Urine (86%), Feces (7%)[22] |
Analysis of Comparative Data:
-
Absorption and Bioavailability: There is considerable variation in the oral bioavailability of benzimidazolone compounds. Domperidone's low bioavailability is attributed to extensive first-pass metabolism in the gut and liver.[7][8] Conversely, aripiprazole demonstrates high oral bioavailability, indicating efficient absorption and reduced first-pass metabolism.[17] Dabigatran etexilate is a prodrug designed to enhance the oral absorption of its active form, dabigatran.[24][26]
-
Metabolism: The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, is crucial in the metabolism of many benzimidazolone antipsychotics.[13][19][20][27] This has significant implications for potential drug-drug interactions. For instance, co-administration of a potent CYP3A4 inhibitor can lead to markedly elevated plasma levels of pimozide.[10] Genetic variations in CYP2D6 can cause inter-individual differences in the metabolism of risperidone and aripiprazole.[16][20] Dabigatran's metabolism, which relies on esterase hydrolysis for activation, circumvents the CYP system, thereby lowering the risk of such interactions.[22]
-
Distribution: High plasma protein binding is a characteristic feature of lipophilic benzimidazolone antipsychotics like pimozide and aripiprazole.[17][18] This implies that only a small fraction of the drug in the plasma is free to exert its pharmacological effects and be cleared. Dabigatran, being more polar, has considerably lower protein binding.
-
Excretion: The route of excretion also differs among these compounds. While many benzimidazolones and their metabolites are cleared through the kidneys, fecal excretion can also be a major pathway, as observed with domperidone and aripiprazole.[8][21]
Structure-Activity Relationships (SAR) in Benzimidazolone Pharmacokinetics
The diverse pharmacokinetic profiles of these compounds can be understood by examining their chemical structures.
-
Lipophilicity: The high lipophilicity of pimozide and aripiprazole contributes to their high protein binding and extensive distribution into tissues.
-
Metabolic "Soft Spots": The presence of certain functional groups can make a molecule more susceptible to metabolism. Medicinal chemists often aim to modify these "soft spots" to enhance metabolic stability.
-
Prodrug Strategies: As exemplified by dabigatran etexilate, the attachment of a cleavable promoiety can be an effective approach to overcome the poor absorption of a polar parent drug.[24][26]
Conclusion and Future Perspectives
The benzimidazolone scaffold continues to be a valuable source for the discovery of new therapeutic agents. A profound understanding of pharmacokinetic principles and the application of robust experimental methods are vital for navigating the complexities of drug development. The comparative analysis presented here underscores the significant influence of subtle structural modifications on the ADME properties of this important class of compounds. Future research in this field will likely focus on leveraging computational modeling and in silico predictive tools to design benzimidazolone derivatives with optimized pharmacokinetic profiles from the outset, thereby reducing attrition rates and expediting the delivery of novel medicines to patients.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deep understanding of safe laboratory practice.
Hazard Assessment and Regulatory Framework
The primary causality for treating this compound as hazardous waste stems from its classification based on analogous compounds, which are known irritants and potentially harmful.[1][2] Disposal procedures are therefore governed by regulations designed to manage chemical waste from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" management.[3][4] In the United States, this is mandated by the Resource Conservation and Recovery Act (RCRA).[3][5]
Table 1: Hazard Profile Based on Analogous Benzimidazole Derivatives
| Hazard Classification | GHS Code | Description | Rationale & Implication for Disposal |
| Skin Irritation | H315 | Causes skin irritation. | Requires use of chemical-resistant gloves and a lab coat. All contaminated materials (gloves, wipes) must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of safety goggles or a face shield. Prohibits disposal in sinks where splashing could occur. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | All handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols. |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Prohibits disposal in general trash or drains, preventing accidental ingestion by animals or contamination of water supplies. |
| Aquatic Toxicity | H402 / H412 | Harmful to aquatic life / Harmful to aquatic life with long lasting effects. | Strictly forbids drain disposal to prevent release into the environment and harm to aquatic ecosystems.[6] |
Core Disposal Protocol: From Generation to Collection
The following protocol outlines the mandatory steps for safely managing waste containing this compound.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
The first principle of safety is preventing exposure. Before generating or handling any waste, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles approved under standards such as EN166 (EU) or NIOSH (US).[1][7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]
-
Body Protection : A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[8]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of a safe waste management program.
-
Designate a Waste Stream : All waste contaminated with this compound must be collected separately from non-hazardous trash.
-
Collect All Contaminated Materials : This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing papers, wipes, gloves).
-
Rinsate from decontaminating glassware (see Section 4). The first rinsate must always be collected as hazardous waste.[9]
-
Step 3: Containerization and Labeling
Proper containment and clear communication of hazards are non-negotiable.
-
Select a Compatible Container : Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or bottle) that can be tightly closed to prevent leaks or spills.[6]
-
Label the Container Clearly : The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Temporary Storage in the Laboratory
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Secure and accessible only to trained personnel.
-
Away from drains, heat sources, and incompatible materials like strong oxidizing agents.[6]
-
Preferably within a ventilated cabinet or fume hood.
Step 5: Final Disposal
Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[9]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[9] These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[4]
Emergency Procedures: Spill and Exposure Management
Accidents require a swift and correct response to minimize harm.
Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the area and evacuate non-essential personnel.[10]
-
Ensure Ventilation : If not already in one, work in a well-ventilated area. Remove all sources of ignition.[10]
-
Don Appropriate PPE : Wear the full PPE described in Section 2.1.
-
Contain the Spill : For a solid spill, carefully sweep or shovel the material into a suitable container for disposal without creating dust.[6] For a liquid spill, cover with an inert absorbent material (e.g., activated carbon, vermiculite, or commercial absorbent pads).[10]
-
Collect Residue : Mix the absorbent with the spilled material and collect everything into your designated hazardous waste container.[10]
-
Decontaminate the Area : Clean the spill area three times with a detergent solution and water, collecting all cleaning materials as hazardous waste.[11]
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.
First Aid for Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Decontamination of Empty Containers
Empty containers that once held the pure compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect Rinsate : The first rinsate must be collected and disposed of as hazardous waste in your designated container. Subsequent rinsates may also need to be collected depending on local regulations.[9]
-
Deface and Dispose : After thorough rinsing, deface the original label to prevent reuse and dispose of the container according to your institution's guidelines for decontaminated labware.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS No. 64107-38-6).[1] The following protocols are designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The recommendations herein are synthesized from safety data for structurally related benzimidazolone compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications (Based on Analogous Compounds):
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[3][4] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[4][5] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] A face shield may be necessary for splash-prone procedures. | Protects against accidental splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] Gloves must be inspected prior to use and changed regularly, or immediately if contaminated.[3][8] | Prevents skin contact, a primary route of exposure. Double gloving may be appropriate for handling larger quantities or for extended periods. |
| Skin and Body Protection | A lab coat is mandatory. For procedures with a higher risk of exposure, a disposable gown made of polyethylene-coated polypropylene or other resistant materials should be worn.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. However, if dust is generated or if irritation is experienced, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[3][6] | Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Disposal Plan
Proper disposal of chemical waste is paramount to ensuring laboratory and environmental safety. All waste containing this compound should be treated as hazardous.
-
Waste Segregation and Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any additional hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Decontamination of Empty Containers :
-
Empty containers that previously held the compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2]
-
Collect the first rinsate as hazardous waste in your designated container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[2]
-
After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated labware.
-
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency response procedures for exposure to this compound.
For spills, evacuate the area, and if safe to do so, contain the spill with absorbent materials. Wear appropriate PPE and clean the area thoroughly. All cleanup materials should be disposed of as hazardous waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
